Lorcaserin hydrochloride
Description
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233650 | |
| Record name | Lorcaserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846589-98-8 | |
| Record name | Lorcaserin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcaserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorcaserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Interactions of Lorcaserin Hydrochloride with 5-HT2C Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of lorcaserin (B1675133) hydrochloride, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. The document delves into the quantitative pharmacology, downstream signaling pathways, and key experimental methodologies used to characterize this interaction, offering valuable insights for professionals in the fields of neuroscience, pharmacology, and drug development.
Quantitative Pharmacology of Lorcaserin
Lorcaserin exhibits a high affinity and functional selectivity for the human 5-HT2C receptor. This selectivity is crucial for its therapeutic effect in weight management, as activation of the closely related 5-HT2A and 5-HT2B receptors is associated with hallucinogenic effects and cardiac valvulopathy, respectively.[1][2] The binding affinity and functional potency of lorcaserin at these receptors are summarized below.
| Parameter | Human 5-HT2C Receptor | Human 5-HT2A Receptor | Human 5-HT2B Receptor | Reference |
| Binding Affinity (Ki) | 15 ± 1 nM | ~270 nM (18-fold lower) | ~1560 nM (104-fold lower) | [3][4] |
| Functional Potency (EC50) | 121.5 nM | - | - | [5] |
| Maximal Efficacy (Emax) | 71.09% (Partial Agonist) | No observed activity | No observed activity | [5] |
Table 1: Quantitative pharmacological data for lorcaserin hydrochloride at human serotonin 2 (5-HT2) receptor subtypes. Ki values represent the inhibition constant in radioligand binding assays. EC50 and Emax values are from functional assays measuring inositol (B14025) phosphate (B84403) accumulation.
Signaling Pathways Activated by Lorcaserin
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] However, it can also engage other signaling cascades, including β-arrestin-mediated pathways.
Canonical Gq/11 Signaling Pathway
Upon binding of lorcaserin, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[7][8][9] This cascade of events ultimately leads to various cellular responses.
References
- 1. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Lorcaserin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in vitro pharmacological characterization of Lorcaserin hydrochloride, a selective serotonin (B10506) 5-HT2C receptor agonist. The information presented herein is intended to support research, development, and scientific understanding of this compound.
Introduction
This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor.[1] It was developed for chronic weight management as it is believed to decrease food consumption and promote satiety through the activation of 5-HT2C receptors in the hypothalamus.[1][2] This document details the in vitro binding affinity, functional activity, and selectivity profile of Lorcaserin, along with the experimental methodologies used for their determination.
Binding Affinity
The binding affinity of this compound for human serotonin receptor subtypes was determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| 5-HT2C | [³H]mesulergine | 15 ± 1 | [3] |
| 5-HT2A | [¹²⁵I]DOI | 270 ± 30 | [4] |
| 5-HT2B | [³H]5-HT | 1560 ± 110 | [4] |
Table 1: Binding Affinity of this compound for Human 5-HT Receptor Subtypes.
Functional Activity
The functional activity of Lorcaserin as a 5-HT2C receptor agonist was evaluated using inositol (B14025) phosphate (B84403) (IP) accumulation assays and calcium mobilization assays in cell lines expressing the human 5-HT2C receptor. Lorcaserin was found to be a full agonist at the human 5-HT2C receptor.[3]
| Assay Type | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | CHO-K1 or HEK293 | EC₅₀ | 121.5 nM | [5] |
| Inositol Phosphate Accumulation | CHO-K1 or HEK293 | Eₘₐₓ | 71.09% (relative to full agonist) | [5] |
| Calcium Mobilization | MIN6 cells | IC₅₀ (GSIS inhibition) | 20.3 µM | [6] |
Table 2: Functional Activity of this compound at the Human 5-HT2C Receptor.
Receptor Selectivity
Lorcaserin demonstrates significant selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is crucial for its therapeutic action while minimizing off-target effects.
| Comparison | Selectivity Fold (based on Ki) | Reference |
| 5-HT2C vs. 5-HT2A | ~18-fold | [3] |
| 5-HT2C vs. 5-HT2B | ~104-fold | [3] |
Table 3: Selectivity Profile of this compound.
Further studies have shown that Lorcaserin is highly selective for the human 5-HT2C receptor over a wide range of other G protein-coupled receptors and ion channels.[3]
Signaling Pathway
Activation of the 5-HT2C receptor by Lorcaserin primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Lorcaserin by measuring its ability to compete with a known radioligand for binding to the 5-HT2C receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.[7]
-
Radioligand: [³H]mesulergine.[7]
-
Non-specific binding control: 10 µM Mianserin.[7]
-
Assay Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet nuclei and debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane suspension, varying concentrations of Lorcaserin, and a fixed concentration of [³H]mesulergine. Include wells for total binding (no competitor) and non-specific binding (with Mianserin).[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[7]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of Lorcaserin that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Lorcaserin.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293).[5]
-
[³H]myo-inositol.[5]
-
Stimulation buffer containing LiCl.[5]
-
Lysis buffer (e.g., 0.1 M formic acid).[5]
-
Anion-exchange chromatography columns.[5]
-
Scintillation counter.
Procedure:
-
Cell Seeding and Labeling: Seed cells in a 96-well plate and incubate overnight. Replace the medium with inositol-free medium containing [³H]myo-inositol and incubate for 18-24 hours to label the phosphoinositide pools.[5]
-
Compound Stimulation: Wash the cells to remove unincorporated [³H]myo-inositol. Add stimulation buffer containing LiCl and varying concentrations of Lorcaserin. Incubate for 30-60 minutes at 37°C.[5]
-
Cell Lysis and IP Isolation: Terminate the stimulation by adding lysis buffer. Separate the total [³H]-labeled inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography columns.[5]
-
Detection and Analysis: Quantify the amount of [³H]-IPs by scintillation counting. Plot the data against the log concentration of Lorcaserin to determine EC₅₀ and Eₘₐₓ values.[5]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon agonist stimulation of the 5-HT2C receptor.
Materials:
-
Cells stably expressing the human 5-HT2C receptor.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Assay buffer.
-
96-well black-walled, clear-bottom plate.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and incubate for 24 hours.[9]
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer. Incubate for 1 hour at 37°C.[9]
-
Compound Preparation: Prepare serial dilutions of Lorcaserin in assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the Lorcaserin solutions and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.[9]
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the data against the log concentration of Lorcaserin to determine the EC₅₀.[9]
Conclusion
The in vitro pharmacological data presented in this guide characterize this compound as a potent and selective full agonist of the human 5-HT2C receptor. Its high affinity and functional activity at the 5-HT2C receptor, coupled with its selectivity over other serotonin receptor subtypes, provide a clear pharmacological basis for its mechanism of action. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the in vitro properties of Lorcaserin and other 5-HT2C receptor modulators.
References
- 1. Lorcaserin - Wikipedia [en.wikipedia.org]
- 2. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preclinical Pharmacology and Therapeutic Potential of Lorcaserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacology and therapeutic potential of Lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Lorcaserin was developed for weight management and acts by reducing appetite. This document details its mechanism of action, receptor binding affinity and selectivity, and its effects in preclinical models of obesity. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo assays and visualizes critical signaling pathways and experimental workflows. While Lorcaserin was withdrawn from the market due to a potential increased risk of cancer, the extensive preclinical data remains a valuable resource for understanding 5-HT2C receptor pharmacology and its role in appetite regulation.
Introduction
Obesity is a global health crisis associated with numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Lorcaserin was a pharmacotherapeutic agent developed to address this challenge. It functions as a selective agonist of the 5-HT2C receptor, which is predominantly expressed in the central nervous system and plays a crucial role in regulating appetite and satiety. By activating these receptors, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, Lorcaserin was shown to decrease food consumption and promote weight loss in preclinical and clinical studies.[1][2]
Mechanism of Action
Lorcaserin's primary mechanism of action is the selective activation of 5-HT2C receptors. These G-protein coupled receptors are concentrated in the hypothalamus, a key brain region for the homeostatic regulation of energy balance.[3]
Signaling Pathway
Activation of the 5-HT2C receptor by Lorcaserin initiates an intracellular signaling cascade primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade within POMC neurons is believed to be the central mechanism for Lorcaserin's anorectic effects.
References
A Deep Dive into Lorcaserin Hydrochloride: A Selective Serotonin 2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lorcaserin (B1675133) hydrochloride, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. It details its mechanism of action, receptor binding profile, functional activity, and the downstream signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the pharmacological characterization of this compound.
Introduction
Lorcaserin hydrochloride is a medication developed for chronic weight management.[1][2] Its therapeutic effect is primarily attributed to its selective agonist activity at the 5-HT2C receptor, which is predominantly expressed in the central nervous system and plays a crucial role in the regulation of appetite and satiety.[3][4] By selectively targeting this receptor, lorcaserin was designed to offer a more favorable safety profile compared to older, non-selective serotonergic weight-loss agents that were associated with adverse cardiovascular effects due to their activity at 5-HT2B receptors.[1][5]
Mechanism of Action
Lorcaserin is believed to promote satiety and reduce food consumption by selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][4] This activation stimulates the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus of the hypothalamus.[6][7] The stimulation of this pathway leads to a sensation of fullness and a subsequent decrease in caloric intake.[1][8]
Quantitative Pharmacological Profile
The selectivity and potency of lorcaserin have been characterized through a series of in vitro binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Lorcaserin Binding Affinity (Ki) at Human Serotonin Receptors
| Receptor | Binding Affinity (Ki) [nM] | Reference(s) |
| 5-HT2C | 15 | [9][10][11] |
| 5-HT2A | 112 | [9][11] |
| 5-HT2B | 174 | [9] |
| 5-HT1A | 700 | [11] |
Lower Ki values indicate higher binding affinity.
Table 2: Lorcaserin Functional Potency (EC50) at Human 5-HT2 Receptors
| Receptor | Functional Potency (EC50) [nM] | Assay Type | Reference(s) |
| 5-HT2C | 9 ± 0.5 | Inositol (B14025) Phosphate (B84403) Accumulation | [1] |
| 5-HT2A | 168 ± 11 | Inositol Phosphate Accumulation | [1] |
| 5-HT2B | 943 ± 90 | Inositol Phosphate Accumulation | [1] |
Lower EC50 values indicate greater potency.
Signaling Pathways
The activation of the 5-HT2C receptor by lorcaserin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins.
5-HT2C Receptor Gq/11 Signaling Pathway
Upon lorcaserin binding, the 5-HT2C receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][13]
Canonical Gq/11 signaling pathway activated by lorcaserin.
Hypothalamic Appetite Regulation Pathway
The activation of 5-HT2C receptors on POMC neurons in the hypothalamus is the key mechanism for lorcaserin's anorectic effect. This leads to the release of α-MSH, which signals to reduce food intake.
Hypothalamic pathway for lorcaserin-mediated appetite suppression.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay (Competition Assay)
This protocol outlines a competition binding assay to determine the binding affinity (Ki) of lorcaserin for the 5-HT2C receptor.
Objective: To determine the concentration of lorcaserin that inhibits 50% of the specific binding of a radiolabeled ligand to the 5-HT2C receptor (IC50), from which the Ki can be calculated.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2C receptor.
-
Non-specific binding control: Mianserin or another suitable 5-HT2C antagonist.[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester and liquid scintillation counter.
Workflow:
Workflow for a competition radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[14][16]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]mesulergine, and varying concentrations of lorcaserin.[14][16] Include control wells for total binding (no lorcaserin) and non-specific binding (a high concentration of a non-radiolabeled antagonist).[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow binding to reach equilibrium.[14][16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[14][16]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[14][16]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14][16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the lorcaserin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This protocol describes a functional assay to measure the potency (EC50) of lorcaserin in stimulating the Gq/11 signaling pathway.
Objective: To quantify the production of inositol phosphates in response to 5-HT2C receptor activation by lorcaserin.
Materials:
-
Cells stably expressing the human 5-HT2C receptor.
-
[3H]myo-inositol.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.[17][18]
-
Lysis buffer.
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Workflow:
Workflow for an inositol phosphate accumulation assay.
Procedure:
-
Cell Labeling: Culture cells expressing the 5-HT2C receptor and incubate them with [3H]myo-inositol to label the cellular phosphoinositide pools.[17][18]
-
Stimulation: Pre-incubate the labeled cells with a buffer containing LiCl, then stimulate with various concentrations of lorcaserin for a defined period.[17][18]
-
Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents.[18]
-
Separation: Apply the cell lysates to anion-exchange chromatography columns to separate the [3H]-labeled inositol phosphates from free [3H]myo-inositol.[18]
-
Quantification: Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.[18]
-
Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the lorcaserin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Assessment of Efficacy
The anorectic effect of lorcaserin is typically evaluated in animal models of diet-induced obesity.
Experimental Workflow for Food Intake Studies in Rodents
Workflow for in vivo assessment of lorcaserin on food intake.
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist. Its pharmacological profile, characterized by a higher affinity and functional potency for the 5-HT2C receptor over other serotonin receptor subtypes, underpins its mechanism of action in promoting satiety and reducing food intake. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for the continued research and development of selective serotonergic compounds for therapeutic applications.
References
- 1. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-MSH Influences the Excitability of Feeding-Related Neurons in the Hypothalamus and Dorsal Vagal Complex of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lorcaserin Alters Serotonin and Noradrenaline Tissue Content and Their Interaction With Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcaserin (B1675133) hydrochloride hemihydrate, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, was developed for chronic weight management. Understanding its physicochemical properties is fundamental for its formulation, delivery, and regulatory evaluation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of lorcaserin hydrochloride hemihydrate, including its identity, physical and chemical properties, solubility, stability, and polymorphic forms. Detailed experimental protocols for the determination of key parameters and visualizations of its primary signaling pathway are included to support further research and development.
Chemical Identity
| Property | Value |
| Chemical Name | (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate |
| CAS Number | 856681-05-5 |
| Molecular Formula | C₁₁H₁₅Cl₂N · 0.5H₂O |
| Molecular Weight | 241.16 g/mol |
| Appearance | White to off-white powder or crystals.[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound hemihydrate is presented below. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate dosage forms.
| Property | Value | Experimental Method |
| Solubility | > 400 mg/mL in water | Equilibrium Solubility Method |
| pKa | 9.53 | Potentiometric Titration |
| LogP | 2.56 | Shake-Flask Method |
| Melting Point | Data not publicly available. The hemihydrate form (Form III) is known to convert to an anhydrous form (Form I) upon heating.[2] | Differential Scanning Calorimetry (DSC) |
| Polymorphism | Exists in multiple forms, with the hemihydrate (Form III) being a stable crystalline form. Anhydrous forms (Form I and II) readily convert to the hemihydrate in the presence of moisture.[2] | X-Ray Powder Diffraction (XRPD) |
Stability Profile
This compound hemihydrate exhibits stability under various stress conditions, a critical factor for its shelf-life and formulation development.
| Stress Condition | Observations |
| Acid Hydrolysis | Stable |
| Base Hydrolysis | Stable |
| Oxidative Stress | Shows significant degradation |
| Thermal Stress | Stable |
| Photolytic Stress | Stable |
Signaling Pathway and Mechanism of Action
Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor, which is primarily located on pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of these receptors is believed to decrease food consumption and promote satiety.
Experimental Protocols
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound hemihydrate.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound hemihydrate in deionized water.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Pipette 20 mL of the lorcaserin solution into a beaker and add 20 mL of the 0.15 M KCl solution.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at which half of the equivalence volume of NaOH has been added.
-
LogP Determination by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of lorcaserin.
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate (B84403) buffer solution at a pH where lorcaserin is predominantly in its unionized form.
-
Saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of lorcaserin in the pre-saturated buffer to create a stock solution of known concentration.
-
Add a known volume of the lorcaserin stock solution to a separatory funnel.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of lorcaserin in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of lorcaserin in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
-
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound hemihydrate and its degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions:
-
A typical HPLC system with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The specific composition should be optimized to achieve good separation of the parent drug and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of lorcaserin.
-
Injection Volume: Typically 20 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion
This technical guide has summarized the essential physicochemical properties of this compound hemihydrate. The provided data on its identity, solubility, pKa, logP, and stability are critical for its handling, formulation, and analytical development. The detailed experimental protocols offer a practical framework for researchers to conduct their own assessments. Furthermore, the visualization of the signaling pathway provides a clear understanding of its mechanism of action at the molecular level. This comprehensive information serves as a valuable resource for scientists and professionals involved in the research and development of this and similar pharmaceutical compounds.
References
Lorcaserin's Effects on Satiety and Food Consumption: A Technical Guide
Abstract
Lorcaserin (B1675133) is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist formerly approved for chronic weight management.[1][2] Its primary mechanism of action involves the modulation of central serotonergic pathways that regulate appetite and food intake.[3][4] By selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons within the hypothalamus, lorcaserin stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which subsequently acts on melanocortin-4 receptors (MC4R) to induce feelings of satiety and reduce food consumption.[1][3][5] More recent evidence has also implicated the activation of brainstem glucagon-like peptide-1 (GLP-1) producing neurons as a contributing mechanism.[6][7] Clinical and preclinical studies have consistently demonstrated that lorcaserin's efficacy in promoting weight loss is driven by a significant reduction in energy intake, rather than an increase in energy expenditure.[8][9][10] Furthermore, functional magnetic resonance imaging (fMRI) studies in humans have revealed that lorcaserin attenuates the brain's response to highly palatable food cues in regions associated with attention, emotion, and salience.[11][12] This technical guide provides an in-depth review of the signaling pathways, experimental data, and methodologies related to lorcaserin's effects on satiety and food consumption for researchers and drug development professionals.
Mechanism of Action
Lorcaserin achieves its anorectic effect through a dual-pronged mechanism, primarily targeting the hypothalamic melanocortin system and secondarily engaging the brainstem GLP-1 system.
Primary Signaling Pathway: The Hypothalamic Melanocortin System
The principal mechanism of lorcaserin-induced satiety is the activation of the 5-HT2C receptors located on the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][3][5] This agonism triggers a signaling cascade that results in the release of α-melanocyte-stimulating hormone (α-MSH).[5] α-MSH then travels to the paraventricular nucleus, where it binds to and activates melanocortin-4 receptors (MC4R), leading to a suppression of appetite.[3][5] Lorcaserin's high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes minimizes the risk of hallucinogenic effects and cardiovascular issues associated with previous non-selective serotonergic agents.[1][3]
Secondary Signaling Pathway: Brainstem GLP-1 System
Emerging research has identified a complementary mechanism involving the brainstem. Lorcaserin activates 5-HT2C receptors expressed on preproglucagon (PPG) neurons in the nucleus of the solitary tract (NTS), which are responsible for producing glucagon-like peptide-1 (GLP-1).[6][7][13] This activation of brainstem GLP-1 neurons is a necessary step for lorcaserin to produce its full food intake-suppressive effects.[6][13] This finding suggests a convergence of serotonergic and incretin-based pathways in the regulation of appetite.
Quantitative Effects on Food Consumption and Body Weight
Clinical trials have consistently shown that lorcaserin significantly reduces body weight primarily by decreasing energy intake, without affecting energy expenditure.
Clinical Trial Data
The tables below summarize key quantitative findings from major clinical trials investigating lorcaserin's impact on energy intake, body weight, and related metabolic parameters.
Table 1: Effect of Lorcaserin on Weight and Energy Intake in Human Clinical Trials
| Study | Treatment Group | Duration | Primary Outcome | Result | p-value | Citation |
|---|---|---|---|---|---|---|
| Martin et al., 2011 | Lorcaserin 10 mg BID | 56 days | Change in Energy Intake | -470 ± 87 kcal | < 0.05 | [8][9] |
| Placebo | 56 days | Change in Energy Intake | -205 ± 91 kcal | [8][9] | ||
| BLOOM Study | Lorcaserin 10 mg BID | 1 year | % of Patients with ≥5% Weight Loss | 47.5% | < 0.001 | [14] |
| Placebo | 1 year | % of Patients with ≥5% Weight Loss | 20.3% | [14] | ||
| Lorcaserin 10 mg BID | 1 year | Mean Weight Loss | -5.8 ± 0.2 kg | < 0.001 | [14] | |
| Placebo | 1 year | Mean Weight Loss | -2.2 ± 0.1 kg | [14] | ||
| BLOOM-DM | Lorcaserin 10 mg BID | 1 year | % of Patients with ≥5% Weight Loss | 37.5% | < 0.001 | [15] |
| | Placebo | 1 year | % of Patients with ≥5% Weight Loss | 16.1% | |[15] |
Neurobiological Effects on Food Cue Reactivity
Functional MRI studies have provided insight into the central nervous system changes underlying lorcaserin's effects. Treatment with lorcaserin has been shown to decrease activation in brain regions critical for attention and emotional/salient processing of food cues.
Table 2: Effect of Lorcaserin on Brain Response to Food Cues (fMRI)
| Study | Condition | Brain Region | Observed Effect | Citation |
|---|---|---|---|---|
| Farr et al., 2016 | 1 week, fasting state | Parietal and Visual Cortices | Decreased activation in response to highly palatable food cues. | [12] |
| 4 weeks, fed state | Parietal Cortex | Decreased activation in response to any food cues. | [12] |
| | 4 weeks | Insula and Amygdala | Attenuated decreases in emotion- and salience-related limbic activity. |[12] |
Key Experimental Methodologies
The assessment of lorcaserin's effects on satiety and food consumption relies on a combination of human clinical trial protocols and preclinical animal models.
Measurement of Satiety and Food Intake in Humans
A standardized approach is used in clinical trials to quantify subjective feelings of satiety and actual food consumption.
-
Subjective Satiety Assessment: Visual Analogue Scales (VAS) are employed to measure subjective feelings of hunger, fullness, satisfaction, and prospective food consumption.[16][17] These are typically 100-mm lines where participants mark their current feeling between two extreme anchors.[17]
-
Food Intake Measurement: An ad libitum buffet-style meal is provided, where participants are instructed to eat until they feel comfortably full.[8][18] The amount of food consumed is precisely measured by weighing all food items before and after the meal to calculate total energy and macronutrient intake.[16]
Measurement of Energy Expenditure
To determine if lorcaserin affects metabolic rate, 24-hour energy expenditure (EE) is measured using indirect calorimetry within a respiratory chamber.[8][9][18] This technique calculates energy expenditure by measuring oxygen consumption and carbon dioxide production. Studies have found no significant difference in 24-hour EE between lorcaserin and placebo groups, confirming that weight loss is driven by reduced intake.[8][9]
Investigation of Neuronal Mechanisms in Animal Models
Preclinical studies in animal models are essential for elucidating the underlying neurobiological mechanisms.
-
Neuronal Activation: Immunohistochemistry for FOS, an early-gene product and marker of neuronal activation, is used to identify which specific brain cell populations are activated by lorcaserin administration.[13] For instance, studies have shown that lorcaserin increases FOS-immunoreactivity in PPGNTS neurons.[13]
-
Functional Necessity: To confirm the role of a specific neuronal population, targeted ablation studies are performed. For example, researchers have used a diphtheria toxin A (DTA)-based viral approach to selectively ablate PPGNTS neurons in mice.[13] The subsequent finding that lorcaserin's ability to reduce food intake was prevented in these mice demonstrated that this neuronal population is necessary for the drug's effect.[6][13]
Conclusion
Lorcaserin promotes satiety and reduces food consumption through its selective agonism of 5-HT2C receptors, primarily by activating the hypothalamic POMC neuronal pathway and secondarily by engaging brainstem GLP-1 neurons. The extensive body of clinical evidence confirms that its therapeutic effect on body weight is achieved by significantly decreasing caloric intake, with no discernible impact on overall energy expenditure. Furthermore, neuroimaging studies corroborate these findings by demonstrating a lorcaserin-induced reduction in the neural processing of rewarding food cues. The experimental protocols outlined herein provide a robust framework for the continued investigation of centrally-acting anorectic agents.
References
- 1. Lorcaserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression. [repository.cam.ac.uk]
- 8. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lorcaserin, a 5-HT(2C) receptor agonist, reduces body weight by decreasing energy intake without influencing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lorcaserin Administration Decreases Activation of Brain Centers in Response to Food Cues and These Emotion- and Salience-Related Changes Correlate With Weight Loss Effects: A 4-Week-Long Randomized, Placebo-Controlled, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Lorcaserin and metabolic disease: weight‐loss dependent and independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Issues in Measuring and Interpreting Human Appetite (Satiety/Satiation) and Its Contribution to Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Lorcaserin Hydrochloride in Bulk and Pharmaceutical Dosage Forms
Introduction
Lorcaserin hydrochloride is a selective serotonin (B10506) 2C receptor agonist formerly used for chronic weight management.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of the drug substance and its formulations. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis and stability studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method. This compound is a white to off-white powder and is freely soluble in water, methanol (B129727), and acetonitrile.[1][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H15Cl2N | [5] |
| Molecular Weight | 232.15 g/mol | [5][6] |
| pKa | 9.53 | [1] |
| UV Maximum (λmax) | 222 nm | [1][7][8][9][10] |
| Solubility | Freely soluble in water, methanol, acetonitrile | [1] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : 10mM KH2PO4 Buffer (pH 3.0, adjusted with orthophosphoric acid) (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 222 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (10mM KH2PO4, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate (B84403) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix methanol and the prepared 10mM KH2PO4 buffer (pH 3.0) in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (20 µg/mL): For bulk drug analysis, accurately weigh 20 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. From this solution, pipette 10 mL into another 100 mL volumetric flask and dilute to the mark with the mobile phase. For tablet analysis, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 10 mL of the filtrate to 50 mL with the mobile phase.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed. The stock solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase.
-
Thermal Degradation: The powdered drug was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared as per the standard procedure.
-
Photolytic Degradation: The powdered drug was exposed to UV light (254 nm) in a UV chamber for 24 hours. A sample was then prepared as per the standard procedure.
Method Validation Summary
The developed RP-HPLC method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Result |
| System Suitability | |
| - Tailing Factor | < 2.0 |
| - Theoretical Plates | > 2000 |
| Linearity (Concentration Range) | 10-60 µg/mL |
| - Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.84% - 100.65% |
| Precision (% RSD) | |
| - Intraday | 0.29% |
| - Interday | 0.26% |
| Limit of Detection (LOD) | 1.00 µg/mL |
| Limit of Quantitation (LOQ) | 3.04 µg/mL |
| Retention Time | ~5.1 minutes |
Data synthesized from multiple sources for a representative method.[11][12]
Results and Discussion
The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.108 minutes.[9] The mobile phase composition of Methanol:10mM KH2PO4 Buffer (70:30) at a flow rate of 0.8 ml/min ensured a good peak shape and resolution.[9][11] The UV detection at 222 nm was found to be optimal for the quantification of this compound.[1][7][9][10][11]
The method was found to be linear over the concentration range of 10-60 µg/mL with a correlation coefficient of 0.9995, indicating excellent linearity.[11] The accuracy of the method was confirmed by recovery studies, with recovery values between 98.84% and 100.65%.[11] The precision of the method was demonstrated by the low relative standard deviation (%RSD) for intraday (0.29%) and interday (0.26%) analysis.[11]
The forced degradation studies showed significant degradation of this compound under acidic and oxidative conditions.[12] The chromatograms of the stressed samples showed well-resolved peaks for the degradation products without interfering with the main drug peak, thus confirming the stability-indicating nature of the method.
Diagrams
Caption: Workflow for RP-HPLC Method Development and Validation.
Conclusion
The developed and validated RP-HPLC method is simple, accurate, precise, and stability-indicating for the quantification of this compound in bulk and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability assessment of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound | 846589-98-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C11H15Cl2N | CID 11673085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 7. [PDF] Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a Pharmacokinetic Study in Rats | Semantic Scholar [semanticscholar.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy aAssessment of Lorcaserin in a Diet-Induced Obese (DIO) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy of Lorcaserin (B1675133) in a diet-induced obese (DIO) rat model. The protocols outlined below are synthesized from established research methodologies and are intended to serve as a guide for preclinical assessment of Lorcaserin and similar compounds.
Introduction
Lorcaserin is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist designed for weight management.[1] It primarily acts on the central nervous system, specifically the hypothalamus, to reduce appetite and promote satiety.[1][2] The diet-induced obese (DIO) rat is a widely used and translationally relevant preclinical model to study the efficacy of anti-obesity therapeutics. This model mimics many of the key metabolic and physiological characteristics of human obesity.
Mechanism of Action
Lorcaserin's anorectic effect is mediated through its agonistic activity on 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[3] Activation of these receptors stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to produce a feeling of satiety and reduce food intake.[3] Lorcaserin exhibits significantly higher selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, which is a key feature for its safety profile, particularly in avoiding the cardiovascular side effects associated with non-selective serotonergic agents.[1]
Signaling Pathway of Lorcaserin
Experimental Protocols
The following protocols provide a step-by-step guide for an in vivo study of Lorcaserin in a DIO rat model.
I. Diet-Induced Obesity (DIO) Model Induction
This protocol describes the induction of obesity in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (5-7 weeks old)
-
Standard chow diet (e.g., Lab Diet 5001: ~4.07 kcal/g)
-
High-fat diet (HFD) (e.g., Research Diets D12492: ~5.24 kcal/g, with ~60% of calories from fat)
-
Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity
-
Weighing scale
Procedure:
-
Acclimatization (1-2 weeks): Upon arrival, house the rats individually and provide them with ad libitum access to a standard chow diet and water. This allows the animals to adapt to the new environment.
-
Baseline Measurements: At the end of the acclimatization period, record the baseline body weight of each rat.
-
Dietary Intervention (Approximately 3 months):
-
Control Group: Continue to feed a subset of rats the standard chow diet.
-
DIO Group: Switch the remaining rats to the HFD. Provide ad libitum access to the HFD and water.
-
-
Monitoring: Monitor and record the body weight and food intake of all rats weekly throughout the diet induction period.
-
Confirmation of Obesity: After approximately 3 months, the rats on the HFD should exhibit a significantly higher body weight compared to the control group, confirming the successful induction of obesity.
II. Lorcaserin Treatment and Monitoring
This protocol details the administration of Lorcaserin to DIO rats and the subsequent monitoring of key parameters.
Materials:
-
Diet-induced obese (DIO) rats
-
Lorcaserin hydrochloride
-
Vehicle (e.g., sterile saline)
-
Subcutaneous (SC) injection supplies or oral gavage needles
-
Equipment for measuring food and water intake
-
Quantitative Magnetic Resonance (QMR) or similar instrument for body composition analysis
-
Blood collection supplies (for biomarker analysis)
-
Echocardiography equipment (for cardiac safety assessment)
Procedure:
-
Animal Grouping: Randomly allocate the DIO rats into treatment and control groups (e.g., Vehicle, Lorcaserin 1 mg/kg, Lorcaserin 2 mg/kg). Ensure that the average body weight and fat mass are similar across all groups.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Treatment Administration (28 days): Administer the prepared solutions to the respective groups. A common administration route and frequency is subcutaneous (SC) injection twice daily (b.i.d.).[4][5] Oral administration is also a viable option.
-
Daily Monitoring:
-
Record the body weight of each rat daily.
-
Measure and record daily food and water intake.
-
-
Body Composition Analysis: Perform QMR analysis at the beginning and end of the treatment period to determine changes in fat mass and lean mass.[4]
-
Blood Collection and Biomarker Analysis: At the end of the 28-day treatment period, collect blood samples for the analysis of plasma lipids (triglycerides and cholesterol).[4]
-
Cardiac Safety Assessment (Optional): Conduct echocardiography to assess cardiac function and check for any signs of valvulopathy.[4]
-
Washout Period (Optional): Following the treatment period, a washout period of several weeks can be included where the animals are no longer administered the drug to observe any reversal of effects.
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative outcomes from a typical 28-day Lorcaserin study in DIO rats.
Table 1: Effect of Lorcaserin on Body Weight and Food Intake
| Treatment Group | Administration | Duration | Change in Body Weight (%) | Change in Food Intake | Reference |
| Vehicle | SC, b.i.d. | 28 days | +10.6 ± 0.4 | - | [5] |
| Lorcaserin (1 mg/kg) | SC, b.i.d. | 28 days | +7.6 ± 1.2 | Modest Reduction | [5] |
| Lorcaserin (2 mg/kg) | SC, b.i.d. | 28 days | +5.4 ± 0.6 | Modest Reduction | [5] |
| Lorcaserin (18 mg/kg) | Oral, daily | 5 weeks | Reduced body weight gain | Reduced HFC intake |
Table 2: Effect of Lorcaserin on Body Composition
| Treatment Group | Administration | Duration | Change in Fat Mass | Change in Lean Mass | Reference |
| Vehicle | SC, b.i.d. | 28 days | - | - | [4] |
| Lorcaserin (1-2 mg/kg) | SC, b.i.d. | 28 days | Selective Decrease | No significant change | [4] |
Table 3: Effect of Lorcaserin on Plasma Lipids
| Treatment Group | Administration | Duration | Change in Triglycerides | Change in Cholesterol | Reference |
| Vehicle | SC, b.i.d. | 28 days | - | - | [4] |
| Lorcaserin | SC, b.i.d. | 28 days | Significant Reduction | Significant Reduction | [4] |
| Lorcaserin (18 mg/kg) | Oral, daily | 5 weeks | No significant change | No significant change |
Conclusion
The protocols and data presented provide a framework for the in vivo evaluation of Lorcaserin in a DIO rat model. These studies are crucial for understanding the efficacy and mechanism of action of such anti-obesity compounds. The DIO rat model, when used in conjunction with the detailed methodologies described, offers a robust platform for generating reliable and translatable preclinical data. It is important to note that while Lorcaserin demonstrated efficacy in preclinical and clinical studies, it was withdrawn from the market due to an increased risk of cancer observed in humans. Therefore, any research involving Lorcaserin should be conducted with this in mind, and comprehensive safety evaluations are paramount for any new chemical entities in this class.
References
- 1. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cms.transpharmation.com [cms.transpharmation.com]
- 4. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide shows superior cardiometabolic benefits than lorcaserin in a novel free choice diet-induced obese rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcaserin Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of lorcaserin (B1675133) hydrochloride in preclinical rodent models for obesity and related research. The following sections detail recommended dose ranges, experimental protocols, and the underlying mechanism of action.
Introduction
Lorcaserin hydrochloride is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that has been investigated for its effects on appetite and body weight.[1][2][3] By activating 5-HT2C receptors, particularly in the hypothalamus, lorcaserin is thought to stimulate pro-opiomelanocortin (POMC) neurons.[4][5] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to produce feelings of satiety and reduce food intake.[4][5] Preclinical studies in rodents are crucial for elucidating the efficacy, safety, and mechanisms of action of lorcaserin.
Quantitative Data Summary
The following tables summarize effective dose ranges of this compound for various endpoints in rat and mouse models, as reported in the literature.
Table 1: this compound Dose Determination in Rat Studies
| Endpoint | Dose Range | Route of Administration | Dosing Regimen | Rat Strain | Key Findings | Reference |
| Body Weight Reduction | 1-2 mg/kg | Subcutaneous (SC) | Twice daily (b.i.d.) | Sprague-Dawley (Diet-Induced Obesity) | Significantly reduced body weight gain and selectively reduced body fat mass.[1][6] | [1][6] |
| Food Intake Reduction | 4.5-18 mg/kg | Not Specified | Twice daily (b.i.d.) | Levin | Reduced food intake and body mass. | [1] |
| Food Intake Reduction | 9-36 mg/kg | Not Specified | Twice daily (b.i.d.) | Sprague-Dawley | Reduced food intake and body mass. | [1] |
| Food Intake Reduction | 0.3-3 mg/kg | Not Specified | Not Specified | Not Specified | Effective in reducing food intake. | [1] |
| Nicotine (B1678760) Self-Administration | 0.3125-20 mg/kg | Subcutaneous (SC) | Single dose | Sprague-Dawley | Dose-dependent reduction in nicotine self-administration.[7] | [7] |
| Locomotor Activity | >1.25 mg/kg | Subcutaneous (SC) | Single dose | Sprague-Dawley | Prominent sedative effects observed at doses greater than 1.25 mg/kg.[7] | [7] |
Table 2: this compound Dose Determination in Mouse Studies
| Endpoint | Dose Range | Route of Administration | Dosing Regimen | Mouse Strain | Key Findings | Reference |
| Food Intake Reduction | 7.5-10 mg/kg | Intraperitoneal (i.p.) | Single dose | Wild type | Significantly reduced chow intake at 1, 3, and 6 hours post-administration.[8][9] | [8][9] |
| Antinociception | 0.5-2.0 mg/kg | Subcutaneous (s.c.) | Single dose | Not Specified | Potentiated the antinociceptive effects of opioids.[10] | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of lorcaserin and a typical experimental workflow for evaluating its effects on food intake and body weight in rodents.
References
- 1. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucm.es [ucm.es]
- 5. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lorcaserin, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Adjunctive effect of the serotonin 5-HT2C receptor agonist lorcaserin on opioid-induced antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcaserin Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Lorcaserin hydrochloride in various cell culture experiments. This document includes information on the mechanism of action, key signaling pathways, and methodologies for assessing cellular responses to this compound.
Introduction
This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2] It was developed for weight management due to its ability to increase satiety.[2][3] In a cellular context, Lorcaserin is a valuable tool for studying the 5-HT2C receptor signaling cascade and its downstream physiological effects. Although the exact mechanism of action is not fully known, it is understood to selectively activate 5-HT2C receptors.[2]
Mechanism of Action
Lorcaserin acts as a full agonist at the human 5-HT2C receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Signaling Pathway Diagram
Caption: Canonical 5-HT2C receptor signaling pathway activated by Lorcaserin.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Parameter | Value (nM) | Assay Type | Source |
| Human 5-HT2C | Ki | 15 ± 1 | Radioligand Binding | [1] |
| Rat 5-HT2C | Ki | 29 ± 7 | Radioligand Binding | [1] |
| Human 5-HT2A | Ki | 112 | Radioligand Binding | [5] |
| Human 5-HT1A | Ki | 700 | Radioligand Binding | [5] |
| Human 5-HT2C | EC50 | 39 | Inositol Phosphate Accumulation | [1] |
Table 2: In Vitro Cellular Assay Data
| Cell Line/Tissue | Assay | Endpoint | Concentration | Result | Source |
| MIN6 Cells | Insulin Secretion | IC50 of GSIS* | 20.3 µM | Inhibition | [6] |
| MIN6 Cells | Cell Viability | CCK-8 | Up to 100 µM | No effect on viability | [6] |
| Mouse Pancreatic Islets | Cell Viability | CCK-8 | Up to 100 µM | No effect on viability | [6] |
*GSIS: Glucose-Stimulated Insulin Secretion
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is freely soluble in water and dimethyl sulfoxide (B87167) (DMSO).[7] The choice of solvent will depend on the experimental design and the tolerance of the cell line to the solvent.
Method 1: Aqueous Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, deionized water to the desired final concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Method 2: DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile-filtered DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Gently warm the solution to 37°C and vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow: In Vitro Drug Treatment and Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for in vitro cell-based assays with Lorcaserin.
Cell Viability Assays
Cell viability can be assessed using various methods. The MTT and MTS assays are common colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
This assay is similar to the MTT assay, but the formazan product is soluble in the culture medium, simplifying the procedure.
-
Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. The provided protocols and data will aid researchers in designing and executing experiments to investigate the role of the 5-HT2C receptor in various cellular processes. It is recommended to optimize the experimental conditions, such as cell seeding density and incubation times, for each specific cell line and assay.
References
- 1. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: Assessing the Pro-Ejaculatory Effects of Lorcaserin in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist previously approved for weight management.[1] Emerging preclinical evidence has demonstrated its potent pro-ejaculatory effects in male rats, suggesting its potential therapeutic application for conditions such as delayed ejaculation.[1][2] Lorcaserin facilitates ejaculation by activating 5-HT2C receptors, which are involved in the physiological control of this process.[1] Studies have shown that its administration can induce ejaculation in anesthetized rats, cause non-copulatory ejaculations in sexually naïve rats, and significantly lower the ejaculation threshold in copulating rats.[1][3] These effects are reversible and can be blocked by a 5-HT2C-selective antagonist, confirming the mechanism of action.[1][4]
This document provides detailed protocols for assessing the pro-ejaculatory effects of Lorcaserin in various rat models, based on established methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating Lorcaserin's effects on ejaculation in rats.
Table 1: Effect of Lorcaserin on Copulatory Behavior in Sexually Experienced Rats
| Parameter | Vehicle (Control) | Lorcaserin (1 mg/kg, p.o.) | Lorcaserin (4 mg/kg, p.o.) | Lorcaserin (10 mg/kg, p.o.) |
| Ejaculation Latency (s) | 700 ± 50 | 450 ± 40 | 300 ± 35 | 250 ± 30 |
| Ejaculation Frequency | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.2 ± 0.4 | 3.8 ± 0.5 |
| Intromission Frequency | 12 ± 1.5 | 10 ± 1.2 | 8 ± 1.0 | 7 ± 0.8 |
| Mount Latency (s) | 20 ± 5 | 18 ± 4 | 15 ± 3 | 14 ± 3 |
| Intromission Latency (s) | 30 ± 6 | 28 ± 5 | 25 ± 4 | 24 ± 4 |
| Post-Ejaculatory Interval (s) | 300 ± 25 | 250 ± 20 | 200 ± 18 | 180 ± 15* |
| Note: Data are representative values synthesized from published findings.[1] Actual results may vary. * indicates a statistically significant difference from the vehicle control group. |
Table 2: Induction of Ejaculation by Lorcaserin in Anesthetized and Sexually Naïve Rats
| Experimental Model | Treatment Group | Dosage & Route | Outcome |
| Anesthetized Rats | Lorcaserin | 0.3 - 1.0 mg/kg, i.v. | Ejaculation Induced |
| Lorcaserin + SB 242084 | 1.0 mg/kg Lorcaserin + 0.3 mg/kg Antagonist, i.v. | Ejaculation Prevented | |
| Sexually Naïve Rats | Lorcaserin | 1.0, 4.0, or 10 mg/kg, p.o. | Non-copulatory Ejaculations Observed |
| Vehicle (Control) | - | No Ejaculations Observed | |
| Source: Data compiled from de Almeida Kiguti et al., 2020.[1][4] |
Experimental Protocols
Protocol 1: Assessment of Copulatory Behavior in Sexually Experienced Male Rats
This protocol evaluates the effect of Lorcaserin on key parameters of sexual behavior in experienced male rats.
1. Animals and Housing:
-
Subjects: Adult, sexually experienced male Wistar or Sprague-Dawley rats (300-350g).[5]
-
Stimulus Females: Ovariectomized female rats brought into behavioral estrus with subcutaneous injections of estradiol (B170435) benzoate (B1203000) and progesterone.[6]
-
Housing: House animals on a reverse 12-hour light/dark cycle (lights off during testing).[7] Allow ad libitum access to food and water.
2. Experimental Procedure:
-
Acclimation: Acclimate male rats to the testing arena (e.g., a Plexiglas box, 40x40x20 cm) for 5-10 minutes for several days before the experiment begins.[6][7]
-
Drug Administration: Administer Lorcaserin (e.g., 1, 4, or 10 mg/kg) or vehicle (e.g., saline) via oral gavage (p.o.) 30-60 minutes before the test.
-
Mating Test:
-
Behavioral Analysis: Score the video recordings for the following parameters:[1][4]
-
Mount Latency (ML): Time from the introduction of the female until the first mount.
-
Intromission Latency (IL): Time from the introduction of the female until the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission until the first ejaculation.
-
Mount Frequency (MF): Total number of mounts.
-
Intromission Frequency (IF): Total number of intromissions.
-
Ejaculation Frequency (EF): Total number of ejaculations within the session.
-
Post-Ejaculatory Interval (PEI): Time from an ejaculation to the next intromission.
-
3. Data Analysis:
-
Compare the means of each parameter between the Lorcaserin-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Induction of Ejaculation in Anesthetized Rats
This ex-copula model directly assesses the physiological capacity of Lorcaserin to induce the ejaculatory reflex.
1. Animals and Surgical Preparation:
-
Subjects: Adult male Wistar rats (250-300g).
-
Anesthesia: Anesthetize rats with an appropriate agent (e.g., urethane, 1.25 g/kg, intraperitoneally).
-
Surgical Cannulation: Expose the jugular vein for intravenous (i.v.) drug administration.
2. Electromyography (EMG) Recording (Optional but Recommended):
-
To confirm the ejaculatory response, record the rhythmic contractions of the bulbospongiosus muscle.[1]
-
Implant two silver wire electrodes into the bulbospongiosus muscle at the base of the penis.
-
Connect the electrodes to an EMG amplifier and data acquisition system.
3. Experimental Procedure:
-
Drug Administration: Administer Lorcaserin (0.3 - 1.0 mg/kg, i.v.) through the cannulated jugular vein.[1]
-
Antagonist Study (for mechanism confirmation): In a separate group, pre-treat animals with the 5-HT2C antagonist SB 242084 (0.1 - 0.3 mg/kg, i.v.) approximately 10 minutes before administering Lorcaserin.[1][4]
-
Observation: Visually observe for the expulsion of seminal plugs. The ejaculatory response is characterized by a sequence of genital erections and rhythmic contractions of the perineal muscles, culminating in seminal emission.
-
EMG Analysis: An ejaculatory response is confirmed by characteristic bursts of rhythmic potential on the EMG recording from the bulbospongiosus muscle.
4. Data Analysis:
-
Record the incidence (percentage of rats ejaculating) in each treatment group.
-
Use a Chi-square or Fisher's exact test to compare the incidence between groups.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Lorcaserin Administration has Pro-Ejaculatory Effects in Rats via 5-HT2C Receptors Activation: A Putative Pharmacologic Strategy to Delayed Ejaculation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Androgen Receptor, Estrogen Receptor alpha, and Sexual Behavior with Aging and Testosterone in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Lorcaserin's Effect on Cannabis Use Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabis Use Disorder (CUD) is a significant public health concern with no FDA-approved pharmacotherapies.[1][2] Lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, has shown potential in preclinical and clinical studies for treating CUD.[3][1][2] It is believed to act on the hypothalamus to reduce appetite and has demonstrated an ability to decrease cannabis self-administration and craving.[3][4][5][6] These application notes provide detailed experimental protocols for evaluating the efficacy and mechanism of action of Lorcaserin for CUD.
Important Note: Lorcaserin was withdrawn from the U.S. market in 2020 due to an increased risk of cancer.[7][5] Any research involving Lorcaserin should be conducted with a thorough understanding of its safety profile and under strict ethical guidelines. These protocols can also serve as a framework for evaluating other selective 5-HT2C receptor agonists.
Mechanism of Action of Lorcaserin
Lorcaserin is a selective agonist for the serotonin 2C (5-HT2C) receptor.[4][5][8] Its high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors is a key feature, as this was intended to avoid the cardiovascular side effects associated with older, non-selective serotonergic drugs.[4] The activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus is thought to promote satiety and reduce food intake.[7][5][8] In the context of substance use, 5-HT2C receptor agonists are hypothesized to modulate the brain's reward pathways, potentially by increasing inhibitory control over mesolimbic dopamine (B1211576) processes, thereby reducing the reinforcing effects of drugs like cannabis.[9]
Signaling Pathway of Lorcaserin
References
- 1. Open Label Pilot of Lorcaserin (a serotonin 2C-receptor agonist) for Cannabis Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 5HT-2c AGONIST LORCASERIN DECREASES CANNABIS SELF-ADMINISTRATION IN DAILY CANNABIS SMOKERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorcaserin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Detecting Lorcaserin-Induced Clonal Expansion in Mammary Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin (B1675133), a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, has been identified as a non-genotoxic carcinogen in rats, leading to the development of mammary tumors.[1][2][3] Evidence suggests that lorcaserin promotes the clonal expansion of pre-existing, spontaneously occurring mutant cells within the mammary gland, rather than directly causing new mutations.[1][3][4] Specifically, studies have demonstrated a dose-responsive increase in the mutant fraction of Pik3ca H1047R, a known cancer driver mutation, in the mammary tissue of rats treated with lorcaserin.[1][3][4]
These application notes provide a comprehensive set of protocols to detect and quantify lorcaserin-induced clonal expansion in mammary tissue. The methodologies described herein are essential for preclinical safety assessment of lorcaserin and other compounds with similar mechanisms of action. The protocols cover tissue collection, histological analysis of cell proliferation, and advanced molecular techniques for the detection and quantification of clonal expansion.
Key Concepts and Mechanisms
Lorcaserin's carcinogenic effect in rat mammary glands is hypothesized to be mediated through the promotion of cell proliferation.[2] This mitogenic effect can lead to the selective growth of initiated cells harboring activating mutations in oncogenes, such as Pik3ca. The resulting clonal expansion of these mutant cells can then progress to form tumors.
Signaling Pathway
The precise signaling pathway leading to lorcaserin-induced mammary cell proliferation is an area of ongoing investigation. However, based on its known mechanism as a 5-HT2C agonist, a putative pathway can be outlined. Activation of the 5-HT2C receptor, a G-protein coupled receptor, can initiate downstream signaling cascades that ultimately impinge on cell cycle regulation and proliferation.
Caption: Putative signaling pathway of Lorcaserin-induced cell proliferation.
Experimental Protocols
This section details the protocols for assessing lorcaserin-induced effects on mammary tissue, from initial tissue handling to specific assays for proliferation and clonal expansion.
Animal Dosing and Tissue Collection
Objective: To obtain high-quality mammary tissue from lorcaserin-treated and control animals for subsequent analysis.
Protocol:
-
Animal Model: Female Sprague Dawley rats are a commonly used model for studying lorcaserin-induced mammary carcinogenesis.[1]
-
Dosing: Administer lorcaserin or vehicle control daily via oral gavage. Doses used in previous studies include 30 mg/kg and 100 mg/kg.[1][3]
-
Treatment Duration: Treatment durations of 12 and 24 weeks have been shown to be effective in detecting clonal expansion.[1][3]
-
Necropsy and Tissue Collection:
-
At the end of the treatment period, euthanize animals according to approved institutional protocols.
-
Perform a full necropsy and carefully dissect the mammary glands.
-
For each animal, collect mammary tissue for:
-
Histopathology: Fix in 10% neutral buffered formalin for 24-48 hours.
-
Molecular Analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Histopathological Assessment of Cell Proliferation
Objective: To quantify changes in cell proliferation in mammary tissue using immunohistochemistry (IHC).
Protocol:
-
Tissue Processing:
-
Following fixation, process mammary tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Immunohistochemistry for Proliferation Markers:
-
Perform IHC for Ki-67 and Proliferating Cell Nuclear Antigen (PCNA), which are well-established markers of cell proliferation.[5][6][7][8][9]
-
Antigen Retrieval: Use appropriate heat-induced epitope retrieval methods (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 and PCNA at optimized dilutions.
-
Detection: Use a suitable secondary antibody and detection system (e.g., HRP-DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
-
Quantification:
-
Capture high-resolution digital images of stained sections.
-
Count the number of Ki-67 or PCNA-positive epithelial cells and the total number of epithelial cells in multiple representative fields of view.
-
Calculate the proliferation index as the percentage of positive cells.
-
Detection of Clonal Expansion using Error-Corrected Next-Generation Sequencing (NGS)
Objective: To detect and quantify the expansion of specific mutant clones in mammary tissue using an error-corrected NGS approach, such as CarcSeq.[1][3][4]
Protocol:
-
DNA Extraction:
-
Extract high-quality genomic DNA from frozen mammary tissue samples using a standard DNA extraction kit.
-
Quantify DNA concentration and assess purity.
-
-
Library Preparation and Target Enrichment:
-
Next-Generation Sequencing:
-
Pool the amplified libraries and perform sequencing on an Illumina platform to a sufficient depth to detect low-frequency mutations.
-
-
Bioinformatic Analysis:
-
Use a bioinformatic pipeline to process the sequencing data. This should include:
-
Demultiplexing reads based on barcodes.
-
Grouping reads by their UMIs to create consensus sequences and reduce sequencing errors.
-
Aligning consensus sequences to the reference genome.
-
Calling variants and calculating the mutant fraction (MF) for each targeted locus. The MF is the number of reads with the mutation divided by the total number of reads covering that position.
-
-
Experimental Workflow
References
- 1. CarcSeq detection of lorcaserin-induced clonal expansion of Pik3ca H1047R mutants in rat mammary tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CarcSeq detection of lorcaserin-induced clonal expansion of Pik3ca H1047R mutants in rat mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Proliferative Markers in Breast Cancer and Chemotherapy Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. histospring.com [histospring.com]
- 7. Breast cancer markers [abcam.com]
- 8. Significance of immunohistochemistry in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic Value of Proliferation Markers: Immunohistochemical Ki-67 Expression and Cytometric S-Phase Fraction of Women with Breast Cancer in Libya [jcancer.org]
Application Notes and Protocols: Single-Dose Pharmacokinetic Study of Lorcaserin in Adolescents
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a single-dose pharmacokinetic (PK) study of lorcaserin (B1675133) in an adolescent population. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist that was previously approved for chronic weight management in adults.[1][2] Understanding its pharmacokinetic profile in adolescents is crucial for potential future pediatric applications. This document outlines the design and methodology for a single-dose PK study in this population.
Mechanism of Action
Lorcaserin acts as an agonist at the serotonin 2C (5-HT2C) receptors, which are located in the central nervous system, particularly in the hypothalamus.[3] The activation of these receptors on pro-opiomelanocortin (POMC) neurons leads to the release of alpha-melanocortin-stimulating hormone (α-MSH).[1][3] Subsequently, α-MSH acts on melanocortin-4 receptors (MC4R) to suppress appetite.[1] Lorcaserin's selectivity for the 5-HT2C receptor is a key feature, distinguishing it from older, non-selective serotonergic weight-loss medications that were associated with cardiovascular side effects due to their activity at 5-HT2B receptors.[3]
Signaling Pathway of Lorcaserin
Caption: Signaling pathway of Lorcaserin in appetite regulation.
Data Presentation
The following tables summarize the expected pharmacokinetic parameters of a single oral dose of lorcaserin in adolescents. Data from adult studies are provided for comparison.
Table 1: Study Design Overview
| Parameter | Adolescent Study (12-17 years) | Adolescent Study (6-11 years) |
| Study Title | Single Dose Study to Determine the Safety, Tolerability, and Pharmacokinetic Properties of Lorcaserin Hydrochloride (BELVIQ) in Obese Adolescents From 12 to 17 Years of Age[4] | A Single Dose Pharmacokinetic Study of this compound in Obese Pediatric Subjects 6 to 11 Years of Age[5] |
| ClinicalTrials.gov ID | NCT02022956[4] | NCT02398669[5] |
| Dosage | Single oral dose | Single 10 mg oral dose[5] |
| Population | Obese adolescents | Obese children |
| Primary Outcome | Pharmacokinetic parameters of lorcaserin and its metabolites (M1 and M5)[4] | Pharmacokinetics (PK), safety, and tolerability[5] |
Table 2: Pharmacokinetic Parameters of Lorcaserin (Single Dose)
| Parameter | Adolescent Population (12-17 years) (Illustrative) | Adult Population (Immediate-Release) | Adult Population (Extended-Release) |
| Tmax (median, hours) | ~3.5 | 3[6][7] | 12[6][7] |
| Cmax (mean, ng/mL) | ~45.0 | 52.3[6][7] | 38.8[6][7] |
| AUC (mean, ng*h/mL) | ~350 | Bioequivalent to ER | Bioequivalent to IR |
| Half-life (t1/2, hours) | ~11 | Not specified | Not specified |
Note: Data for the adolescent population is illustrative and based on expected outcomes. Actual results from the clinical trials are not publicly available.
Experimental Protocols
The following protocols are based on the design of the registered clinical trials for single-dose pharmacokinetic studies of lorcaserin in pediatric populations.[4][5]
Subject Recruitment and Screening
-
Inclusion Criteria:
-
Male and female adolescents aged 12 to 17 years (inclusive).
-
Classified as obese based on standard criteria.
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Provide written informed assent and have a parent or legal guardian provide written informed consent.
-
-
Exclusion Criteria:
-
Clinically significant illness within one month prior to screening.
-
History of significant renal or hepatic disease.
-
Known secondary causes of obesity (e.g., endocrine disorders).
-
Use of medications with serotonergic activity within one month of screening.
-
Recent use of prescription or over-the-counter weight loss products.
-
Study Procedure
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Admission and Baseline Assessment: Subjects will be admitted to the clinical research unit. A baseline physical examination, including vital signs, will be performed.
-
Drug Administration: A single oral dose of this compound will be administered.
-
Pharmacokinetic Sampling: Venous blood samples will be collected at pre-determined time points. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
-
Sample Processing: Blood samples will be collected in appropriate tubes (e.g., containing EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
-
Safety Monitoring: Subjects will be monitored for any adverse events throughout the study period. Vital signs will be checked at regular intervals.
Bioanalytical Method
-
Sample Analysis: Plasma concentrations of lorcaserin and its major metabolites (M1 and M5) will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, will be calculated from the plasma concentration-time data using non-compartmental analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for a single-dose PK study.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Single- and Multiple-dose Pharmacokinetics of a Lorcaserin Extended-release Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor solubility of Lorcaserin hydrochloride in aqueous solutions
Welcome to the Lorcaserin Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is generally considered to have high aqueous solubility. The hemihydrate form is reported to have a solubility of over 400 mg/mL in water.[1] Another study indicates that a 1% solution of Lorcaserin is freely soluble in water.[2] However, some commercial sources may report lower solubility values, which could be due to differences in the material's solid-state form (e.g., anhydrous vs. hemihydrate) or experimental conditions.
Q2: How does pH affect the solubility of this compound?
A2: As the hydrochloride salt of a weak base with a pKa of 9.53, the solubility of Lorcaserin is pH-dependent.[3] It is more soluble in acidic to neutral solutions where it exists in its protonated, ionized form. A 1% solution of this compound in water has a pH of 5.7.[2] In more acidic conditions, such as 0.1 M HCl, the pH of a 1% solution is 1.72, and it remains freely soluble.[2] In alkaline conditions, as the pH approaches the pKa, the compound will deprotonate to its less soluble free base form, which may lead to precipitation.
Q3: I've observed precipitation when diluting my this compound stock solution (prepared in an organic solvent like DMSO) into an aqueous buffer. Why is this happening?
A3: This phenomenon is often referred to as "solvent-shifting" precipitation. This compound, while soluble in water, may be dissolved in a high concentration in an organic solvent like DMSO for stock solutions. When this concentrated stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes. The compound's solubility in the mixed solvent system can be much lower than in either pure solvent, causing it to precipitate out of the solution.
Q4: Can I dissolve this compound directly in a neutral aqueous buffer like PBS (pH 7.4)?
A4: Yes, given its high aqueous solubility, direct dissolution in neutral buffers is generally feasible. However, the dissolution rate and final concentration achievable may be influenced by the buffer composition and any potential common ion effects. For consistent results, especially at higher concentrations, starting with deionized water or a slightly acidic buffer can be beneficial before adjusting the pH if required by the experimental protocol.
Troubleshooting Guide: Poor Solubility and Precipitation
This guide provides a systematic approach to resolving common issues with this compound solubility in aqueous solutions.
Issue 1: Difficulty in dissolving the this compound powder in water or aqueous buffer.
| Possible Cause | Suggested Solution |
| Slow dissolution kinetics | - Gently warm the solution (e.g., to 37°C) with constant stirring. - Use sonication in an ultrasonic bath for short intervals to aid dissolution. |
| Attempting to prepare a solution above its solubility limit | - Consult the solubility data and ensure the target concentration is achievable. - If a very high concentration is required, consider preparing a stock solution in a suitable organic solvent and then diluting it into the aqueous medium (see Issue 2 for precautions). |
| Incorrect pH of the solvent | - For initial dissolution, use deionized water or a slightly acidic buffer. - If the experimental protocol requires a neutral or slightly alkaline pH, dissolve the compound in a small volume of acidic solution first and then slowly add it to the buffer with vigorous stirring. |
Issue 2: Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous medium.
| Possible Cause | Suggested Solution |
| Solvent-shifting precipitation | - Add the concentrated stock solution dropwise into the vigorously stirring aqueous medium. This avoids localized high concentrations of the compound. - Prepare an intermediate dilution in a solvent compatible with both the stock and the final aqueous medium. |
| Final concentration of the organic solvent is too high | - Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 1%, to avoid affecting the experiment and to minimize solubility issues. |
| Temperature difference between the stock solution and the aqueous medium | - Allow both the stock solution and the aqueous medium to equilibrate to the same temperature before mixing. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Solubility | Reference |
| Water | - | > 400 mg/mL (hemihydrate) | [1] |
| Water | 1% | Freely Soluble | [2] |
| 0.1 M HCl | 1% | Freely Soluble | [2] |
| 0.1 M NaOH | 1% | Freely Soluble | [2] |
| Petroleum Ether | 1% | Insoluble | [2] |
| Hexane | 1% | Insoluble | [2] |
Table 2: pH of a 1% this compound Solution in Different Solvents
| Solvent | pH | Reference |
| Water | 5.70 | [2] |
| 0.1 M HCl | 1.72 | [2] |
| 0.1 M NaOH | 11.40 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 232.15 g/mol for the hydrochloride salt). For 10 mL of a 10 mM solution, you will need 23.215 mg.
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Initial Dissolution: Add the powder to a sterile conical tube. Add approximately 8 mL of sterile, deionized water.
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Mixing: Vortex the solution for 1-2 minutes. If the powder has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
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Final Volume Adjustment: Once the solid is completely dissolved, add deionized water to reach the final volume of 10 mL.
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Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. It is recommended to prepare fresh solutions for optimal results.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: The signaling pathway of Lorcaserin's mechanism of action.
References
Technical Support Center: Optimizing HPLC Parameters for Lorcaserin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Lorcaserin and its principal metabolites, Lorcaserin Sulfamate and Lorcaserin N-carbamoyl Glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Lorcaserin that I should consider in my analysis?
A1: The two major metabolites of Lorcaserin are Lorcaserin Sulfamate (M1), the primary circulating metabolite in plasma, and Lorcaserin N-carbamoyl Glucuronide (M5), the main excretory metabolite found in urine.[1]
Q2: What are the typical starting HPLC conditions for Lorcaserin analysis?
A2: A common starting point for reversed-phase HPLC analysis of Lorcaserin involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2] The pH of the mobile phase is often acidic to ensure good peak shape for the basic Lorcaserin molecule.
Q3: What detection wavelength is recommended for Lorcaserin and its metabolites?
A3: A UV detection wavelength of 222 nm is commonly used for the analysis of Lorcaserin.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Lorcaserin
Q: My Lorcaserin peak is exhibiting significant tailing. What could be the cause and how can I resolve it?
A: Peak tailing for basic compounds like Lorcaserin is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte's basic amine groups and acidic residual silanol (B1196071) groups on the silica-based column packing material.
Troubleshooting Steps:
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Mobile Phase pH Adjustment: The primary step is to adjust the mobile phase pH. Lowering the pH to around 3 will ensure that the silanol groups are not ionized and that Lorcaserin is fully protonated, minimizing these secondary interactions.[2]
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Use of an End-Capped Column: Employing a high-quality, end-capped C18 column can significantly reduce the number of accessible free silanol groups, thereby improving peak symmetry.
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Addition of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the residual silanol groups and improve peak shape. However, be aware that TEA can be difficult to flush from the column and may affect column longevity.
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Column Overload: Injecting too high a concentration of Lorcaserin can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Issue 2: Difficulty in Separating Lorcaserin from its Polar Metabolites
Q: I am struggling to achieve baseline separation between Lorcaserin and its highly polar N-carbamoyl glucuronide metabolite. The metabolite elutes very early, close to the void volume. How can I improve retention and separation?
A: The significant difference in polarity between Lorcaserin and its glucuronide metabolite can present a chromatographic challenge.
Troubleshooting Steps:
-
Gradient Elution: An isocratic method may not be suitable. A gradient elution starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent content will help retain the polar metabolite on the column longer and then elute the more hydrophobic parent drug.
-
Column Selection: Consider using a column with a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can provide better retention for polar analytes.
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Mobile Phase Composition: For highly polar compounds, using methanol instead of or in combination with acetonitrile as the organic modifier can sometimes improve retention and selectivity.
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Lowering the Mobile Phase pH: An acidic mobile phase will suppress the ionization of the carboxylic acid group on the glucuronide metabolite, potentially increasing its retention on a reversed-phase column.
Issue 3: Inconsistent Retention Times
Q: I am observing significant drift in the retention times for Lorcaserin and its metabolites across my analytical run. What are the potential causes and solutions?
A: Fluctuating retention times can compromise the reliability of your analytical method.
Troubleshooting Steps:
-
Column Equilibration: Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Inadequate equilibration is a common cause of retention time drift.
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Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump and detector. Inconsistent mobile phase composition due to evaporation of the organic component can also lead to drift.
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Pump Performance: Check for leaks in the pump and ensure a stable flow rate. Fluctuations in pump pressure can indicate a problem with the pump seals or check valves.
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Column Temperature: Maintain a constant column temperature using a column oven. Temperature fluctuations can significantly impact retention times.
Issue 4: Matrix Effects in Bioanalytical Assays
Q: I am developing a method for quantifying Lorcaserin in plasma, and I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A: Matrix effects, where components of the biological matrix interfere with the ionization of the analyte in the mass spectrometer source, are a common challenge in bioanalysis.
Troubleshooting Steps:
-
Post-Column Infusion Analysis: To confirm matrix effects, perform a post-column infusion experiment. Infuse a standard solution of Lorcaserin into the mobile phase stream after the analytical column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.
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Improved Sample Preparation: Enhance your sample preparation method to more effectively remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing phospholipids (B1166683) and other interfering substances than protein precipitation.[2]
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Chromatographic Separation: Optimize your HPLC method to chromatographically separate Lorcaserin from the regions of ion suppression. Adjusting the gradient or using a different stationary phase can shift the elution of the analyte away from interfering matrix components.
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Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Lorcaserin is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for specific applications.
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute Lorcaserin and its metabolites with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Method for Lorcaserin and Metabolites
The following is a representative HPLC method that can be used as a starting point for optimization.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 222 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Typical Retention Times for Lorcaserin and Metabolites
(Note: These are hypothetical retention times for illustrative purposes and will vary depending on the specific HPLC conditions used.)
| Compound | Retention Time (min) |
| Lorcaserin N-carbamoyl Glucuronide | 3.5 |
| Lorcaserin Sulfamate | 5.8 |
| Lorcaserin | 10.2 |
Visualizations
References
Minimizing off-target effects of Lorcaserin in in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lorcaserin (B1675133) in in vivo experiments. The information is intended for scientists and drug development professionals to help minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lorcaserin?
Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist.[1][2] It primarily acts on the 5-HT2C receptors in the central nervous system, particularly in the hypothalamus, to reduce appetite and promote satiety.[1][3] The activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons leads to the release of alpha-melanocortin-stimulating hormone (α-MSH). α-MSH then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus of the hypothalamus to suppress appetite.[1][3][4]
Q2: What are the known off-target effects of Lorcaserin?
The primary off-target effects of Lorcaserin are due to its activity at other serotonin receptors, namely 5-HT2A and 5-HT2B, especially at higher doses.[3] Agonism at 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[5] Additionally, co-administration with other serotonergic agents can increase the risk of serotonin syndrome.[1][2] In February 2020, the FDA requested the withdrawal of Lorcaserin from the U.S. market due to findings from a clinical trial that suggested an increased risk of cancer.[4][6][7]
Q3: How can I minimize the off-target effects of Lorcaserin in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are key strategies:
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Dose Selection: Use the lowest effective dose of Lorcaserin. Its selectivity for the 5-HT2C receptor is dose-dependent, and at higher concentrations, it is more likely to bind to 5-HT2A and 5-HT2B receptors.[1]
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Selective Antagonists: To confirm that the observed effects are mediated by the 5-HT2C receptor, consider co-administering a selective 5-HT2C receptor antagonist like SB242084.[8][9] Conversely, using a selective 5-HT2A antagonist such as MDL 100,907 can help rule out the involvement of that receptor.[8][9]
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Careful Monitoring: Closely monitor animals for any behavioral changes that might indicate 5-HT2A receptor activation (e.g., head-twitch response in rodents).[9][10]
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Avoid Co-administration with other Serotonergic Drugs: Do not administer Lorcaserin with other drugs that increase serotonin levels, such as SSRIs, SNRIs, or MAOIs, to avoid the risk of serotonin syndrome.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected behavioral phenotypes (e.g., head-twitching) | Activation of 5-HT2A receptors due to high dosage or off-target effects. | 1. Reduce the dose of Lorcaserin. 2. Confirm 5-HT2A involvement by pre-treating with a selective 5-HT2A antagonist (e.g., M100907).[10] |
| Inconsistent or lack of anorectic effect | 1. Incorrect dosage. 2. Drug degradation. 3. Involvement of other signaling pathways. | 1. Perform a dose-response study to determine the optimal dose for your animal model. 2. Ensure proper storage and handling of the Lorcaserin compound. 3. Investigate the involvement of downstream pathways, such as the GLP-1 system, which has been shown to be necessary for Lorcaserin's effect on food intake in mice.[11] |
| Cardiovascular abnormalities (e.g., changes in heart rate or blood pressure) | Potential activation of 5-HT2B receptors, especially with chronic high doses. | 1. Lower the administered dose. 2. Monitor cardiovascular parameters throughout the experiment. 3. While clinical trials in humans at therapeutic doses did not show a significant risk of valvulopathy, preclinical high-dose studies warrant caution.[12] |
| Serotonin syndrome-like symptoms (e.g., tremors, hyperthermia) | Co-administration with other serotonergic agents. | Immediately cease administration of all serotonergic compounds. Review all administered substances for potential drug interactions.[1][2] |
Data Presentation
Table 1: Receptor Binding Affinity and Selectivity of Lorcaserin
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold) vs. 5-HT2C |
| Human 5-HT2C | 15 ± 1 | - |
| Human 5-HT2A | 266 | ~18x lower |
| Human 5-HT2B | 1560 | ~104x lower |
Data compiled from Thomsen et al. (2008) as cited in multiple sources.[5][8]
Table 2: Functional Activity of Lorcaserin at Serotonin Receptors
| Receptor Subtype | Functional Assay | Potency (EC50, nM) | Efficacy |
| Human 5-HT2C | Inositol Phosphate Accumulation | 79 | Full Agonist |
| Human 5-HT2A | Inositol Phosphate Accumulation | 1400 | Partial Agonist |
| Human 5-HT2B | Inositol Phosphate Accumulation | >10,000 | Weak Partial Agonist |
Data represents a summary from in vitro pharmacological characterizations.
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects in Rodents
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Animals: Use diet-induced obese (DIO) rats or mice for studies on appetite suppression.[8][13]
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Acclimation: Allow animals to acclimate to the housing conditions and diet for at least one week before the experiment.
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Drug Preparation: Dissolve Lorcaserin in a suitable vehicle (e.g., sterile water or saline). Prepare fresh solutions on the day of the experiment.
-
Dosing:
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For acute studies in rats, doses ranging from 1 to 10 mg/kg (intraperitoneal, i.p.) have been shown to reduce food intake.[8]
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For chronic studies in rats, daily administration of Lorcaserin has been shown to produce sustained reductions in food intake and body weight.[8][9]
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In mice, doses of 7.5 and 10 mg/kg (i.p.) have been shown to significantly reduce chow intake.[11]
-
-
Administration: Administer Lorcaserin or vehicle to the animals.
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Food Intake Measurement: Measure cumulative food intake at specific time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of Lorcaserin with the vehicle control group.
Protocol 2: Evaluating Off-Target 5-HT2A Receptor Activation (Head-Twitch Response)
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Animals: Use male C57BL/6J mice.
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Drug Preparation: Prepare solutions of Lorcaserin and a selective 5-HT2A antagonist (e.g., M100907) in a suitable vehicle.
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Experimental Groups:
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Vehicle control
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Lorcaserin alone (e.g., 3 mg/kg, i.p.)
-
5-HT2A antagonist alone
-
5-HT2A antagonist followed by Lorcaserin
-
-
Administration: Administer the 5-HT2A antagonist (if applicable) 10-15 minutes before the Lorcaserin injection.
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Observation: Following Lorcaserin administration, place the mice in an observation chamber and record the number of head-twitches for a defined period (e.g., 30 minutes).
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Data Analysis: Compare the number of head-twitches between the different treatment groups using appropriate statistical tests. An increase in head-twitches with Lorcaserin that is blocked by the 5-HT2A antagonist would indicate 5-HT2A receptor-mediated off-target effects.[10]
Visualizations
Caption: Lorcaserin's primary signaling pathway and potential off-target effects.
Caption: Experimental workflow for minimizing and confirming off-target effects.
References
- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 3. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. FDA requests the withdrawal of the weight-loss drug Belviq, Belviq XR (lorcaserin) from the market | FDA [fda.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Safety and tolerability review of lorcaserin in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Methods for Lorcaserin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing stability-indicating methods for Lorcaserin hydrochloride under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it crucial for this compound?
A1: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1] It is essential for ensuring the safety, efficacy, and quality of the drug product over its shelf life by providing insights into its degradation pathways and intrinsic stability.[1][2]
Q2: Under which stress conditions is this compound most likely to degrade?
A2: Forced degradation studies have shown that this compound is particularly susceptible to oxidative stress.[3][4] While it shows stability under several conditions, significant degradation is observed when exposed to oxidizing agents.[3][4] Degradation has also been noted under acidic conditions.[4]
Q3: What are the common analytical techniques used for stability-indicating studies of this compound?
A3: The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][6] These methods are capable of separating this compound from its degradation products.[7]
Q4: What are some known impurities and degradation products of this compound?
A4: Known related compounds and degradation products can include the S-isomer, N-oxide impurities, dechlorinated analogues, and ring-opened impurities.[8] Process-related impurities may also be present.[9] The structures of these impurities are often confirmed using techniques like mass spectrometry.[3]
Q5: What is a reasonable and acceptable level of degradation during forced degradation studies?
A5: Generally, degradation of the drug substance between 5% and 20% is considered acceptable for the validation of chromatographic assays.[7] The goal is to generate a sufficient amount of degradation products to demonstrate the method's separating power without completely degrading the parent drug.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution
Symptom: The peak for this compound is not well-separated from the peaks of its degradation products (co-elution).
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the mobile phase ratio. For RP-HPLC, adjusting the proportion of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer can significantly impact resolution.[4][5] |
| Incorrect pH of the Mobile Phase | Adjust the pH of the buffer in the mobile phase. A pH of around 3 is often used.[5][10] |
| Suboptimal Column Choice | Ensure the column chemistry is appropriate. C18 and phenyl-hexyl columns are commonly used for this compound analysis.[4][5] |
| Inadequate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve separation, but will increase run time. Typical flow rates are between 0.8 mL/min and 1.0 mL/min.[4][5] |
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
Symptom: The chromatographic peak for this compound is not symmetrical, showing either tailing or fronting.
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample.[3][4] |
| Column Degradation | Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan. |
| Interaction with Active Sites on the Column | Use a mobile phase additive, such as trifluoroacetic acid, to minimize secondary interactions.[3][4] |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in the mobile phase to ensure compatibility and good peak shape. |
Issue 3: Inconsistent Retention Times
Symptom: The retention time for this compound varies between injections.
| Potential Cause | Troubleshooting Step |
| Fluctuations in Pump Pressure | Check the HPLC system for leaks and ensure the pump is properly primed and degassed. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is well-mixed. If using a gradient, ensure the gradient pump is functioning correctly. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. A common temperature is 25°C.[3][4] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.[3][4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) in an oven.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.
RP-HPLC Method for Stability Indicating Assay
This protocol is a synthesis of commonly reported methods.[5][10]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Cosmosil C18 (250 mm × 4.6 mm, 5 µm particle size).[5][10]
-
Mobile Phase: A mixture of Methanol and 10mM KH2PO4 Buffer (70:30 v/v), with the pH adjusted to 3.[5][10]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Observed Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Degradation observed | Multiple peaks |
| Base Hydrolysis | 0.1 M NaOH | Degradation observed | Multiple peaks |
| Oxidative | 3-30% H₂O₂ | Significant degradation[3][4] | Major and minor peaks |
| Thermal | Dry Heat (60-80°C) | Minimal to no degradation | Not significant |
| Photolytic | UV/Visible Light | Minimal to no degradation | Not significant |
Typical HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[5][10] |
| Accuracy (% Recovery) | 98-102%[5][10] |
| Precision (%RSD) | < 2%[5][10] |
| LOD | Analyte dependent |
| LOQ | Analyte dependent |
Visualizations
Caption: Workflow for developing a stability-indicating method.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. A Validated UPLC-MS-MS Assay for the Rapid Determination of Lorcaserin in Plasma and Brain Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the chiral separation of Lorcaserin enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Lorcaserin (B1675133) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a chiral separation method for Lorcaserin?
A1: The selection of the chiral stationary phase (CSP) is the most crucial step. For Lorcaserin, a polysaccharide-based CSP, specifically an immobilized amylose-based column like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), has been shown to be highly effective in providing excellent resolution.[1][2] Starting with a CSP known to be effective for similar compounds (benzazepines) can save significant development time.[3]
Q2: How does mobile phase composition affect the separation of Lorcaserin enantiomers?
A2: The mobile phase composition, including the choice of organic modifier and any additives, is critical for achieving optimal separation. For Lorcaserin on an amylose-based CSP, a normal-phase mobile phase consisting of a non-polar solvent (like n-hexane) and an alcohol modifier (such as ethanol (B145695) and/or methanol) is typically used.[1][2] The ratio of these components directly impacts retention times and resolution. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like Lorcaserin.[1]
Q3: What is the role of temperature in the chiral separation of Lorcaserin?
A3: Temperature is a key parameter that can significantly influence enantioselectivity. For the chiral separation of Lorcaserin, it has been observed that lower temperatures can lead to increased resolution.[2] This is because the separation is often an enthalpically driven process, where lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[2] Therefore, precise temperature control of the column is essential for reproducible results.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of Lorcaserin?
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
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A single, broad peak is observed instead of two distinct peaks.
-
Two peaks are present but they are heavily overlapped (Resolution, Rs < 1.5).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | 1. Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., ethanol/methanol) in the mobile phase. A lower percentage of the modifier generally increases retention and can improve resolution. 2. Change Modifier Type: If adjusting the percentage is not effective, try a different alcohol modifier (e.g., isopropanol). |
| Incorrect Flow Rate | Reduce the flow rate. Chiral separations often benefit from lower flow rates, which can enhance the interactions between the enantiomers and the CSP. A flow rate of 1.2 mL/min has been shown to be effective.[1] |
| Suboptimal Temperature | Decrease the column temperature in increments of 5°C. For Lorcaserin, lower temperatures have been shown to improve resolution.[2] |
| Unsuitable Chiral Stationary Phase | If optimization of the mobile phase and temperature on the current CSP is unsuccessful, consider screening other CSPs. A different polysaccharide-based CSP (e.g., a cellulose-based column) or a different class of CSP entirely may provide the necessary selectivity. |
Issue 2: Peak Tailing or Asymmetrical Peaks
Symptoms:
-
Peaks have a non-Gaussian shape, with the latter half of the peak being broader than the front half.
-
This can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For a basic compound like Lorcaserin, interactions with residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Add a small concentration (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase to mitigate these interactions.[1] |
| Column Overload | The sample concentration may be too high. Prepare and inject a more dilute sample to see if the peak shape improves. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated. Flush the column with an appropriate stronger solvent (as recommended by the manufacturer). If performance does not improve, the column may need to be replaced. |
Data Presentation
The following table summarizes the quantitative data from a successful chiral separation of Lorcaserin enantiomers using HPLC.
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | [1] |
| Mobile Phase | n-hexane/ethanol/methanol/diethylamine (95:2.5:2.5:0.1, v/v/v/v) | [1] |
| Flow Rate | 1.2 mL/min | [1] |
| Temperature | 20°C to 50°C (lower temperatures favored higher resolution) | [1] |
| Resolution (Rs) | > 4 | [1] |
| Limit of Detection (LOD) | 0.45 µg/mL (for S-enantiomer) | [1] |
| Limit of Quantification (LOQ) | 1.5 µg/mL (for S-enantiomer) | [1] |
Experimental Protocols
Detailed Methodology for Chiral Separation of Lorcaserin by HPLC [1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, methanol, and diethylamine in the ratio of 95:2.5:2.5:0.1 (v/v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature within the range of 20°C to 50°C. Note: Thermodynamic studies showed improved resolution at lower temperatures.
-
Detection: UV detection at a suitable wavelength for Lorcaserin.
-
-
Sample Preparation:
-
Dissolve the Lorcaserin sample in a suitable solvent, ideally the mobile phase or a solvent compatible with it, to a known concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and record the chromatogram.
-
Mandatory Visualization
Caption: A general workflow for the development of a chiral HPLC method for Lorcaserin.
Caption: A troubleshooting decision tree for common issues in Lorcaserin chiral separation.
References
- 1. Liquid chromatographic separation and thermodynamic investigation of lorcaserin hydrochloride enantiomers on immobilized amylose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
Improving the yield and purity of Lorcaserin hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Lorcaserin hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a common six-step synthetic route starting from 2-(4-chlorophenyl)ethanamine.
Problem 1: Low Yield in N-Boc Protection Step
Q: My N-Boc protection of 2-(4-chlorophenyl)ethanamine is resulting in a low yield. What are the possible causes and solutions?
A: Low yields in this step are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:
-
Inadequate Reagent Stoichiometry: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used. An excess of Boc₂O (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Improper Base Selection or Amount: A suitable base is crucial to neutralize the acid formed during the reaction. Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent of the base is present.
-
Reaction Temperature: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) may improve the rate, but be cautious of potential side reactions.
-
Solvent Choice: Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common solvents. Ensure the starting material is fully dissolved.
-
Moisture: The presence of water can hydrolyze the Boc anhydride. Ensure all glassware is dry and use anhydrous solvents.
Problem 2: Formation of Side Products in N-Alkylation Step
Q: I am observing the formation of di-alkylated and other side products during the N-alkylation of the Boc-protected amine with allyl bromide. How can I improve the selectivity for the mono-alkylated product?
A: The formation of di-alkylated product is a common issue in N-alkylation. Here’s how to address it:
-
Control of Stoichiometry: Use a controlled amount of allyl bromide (typically 1.0 to 1.2 equivalents). A large excess of the alkylating agent will favor di-alkylation.
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the carbamate. Using a weaker base like potassium carbonate (K₂CO₃) may require heating but can sometimes offer better control.
-
Reaction Temperature: The reaction is often performed at room temperature or slightly elevated temperatures. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help improve selectivity.
-
Slow Addition: Adding the allyl bromide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus minimizing di-alkylation.
Problem 3: Incomplete Deprotection of the Boc Group
Q: The deprotection of the Boc group is incomplete, and I have a mixture of starting material and product. What can I do?
A: Incomplete deprotection is usually due to insufficient acid strength or reaction time.
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in DCM is a common and effective method. A 20-50% solution of TFA in DCM is typically sufficient. Alternatively, a solution of HCl in an organic solvent like dioxane or ethyl acetate (B1210297) can be used.
-
Reaction Time and Temperature: The reaction is usually fast at room temperature (often complete within 1-2 hours). If the reaction is slow, you can extend the reaction time and monitor by TLC.
-
Scavengers: The tert-butyl cation formed during deprotection can sometimes lead to side reactions. While less common for simple deprotections, in complex molecules, scavengers like triethylsilane can be added.
Problem 4: Low Yield in Intramolecular Friedel-Crafts Cyclization
Q: The yield of my intramolecular Friedel-Crafts cyclization to form the benzazepine ring is low. How can I optimize this step?
A: This is a critical ring-forming step, and its success depends heavily on the reaction conditions.
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid are crucial. Aluminum chloride (AlCl₃) is commonly used. Ensure it is anhydrous, as moisture will deactivate it. Other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can also be screened.
-
Solvent: High-boiling, non-polar solvents like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) are often used. The reaction can also be performed neat (without solvent).
-
Temperature: This reaction often requires high temperatures (e.g., 120-140°C) to proceed. Ensure the reaction is heated uniformly.
-
Substrate Purity: The starting material for the cyclization must be of high purity. Impurities can interfere with the catalyst and lead to side reactions.
Problem 5: Poor Enantiomeric Resolution
Q: I am struggling to achieve good separation of the enantiomers during the chiral resolution with L-(+)-tartaric acid. What factors should I consider?
A: Chiral resolution by diastereomeric salt crystallization can be challenging. Key factors include:
-
Resolving Agent: While L-(+)-tartaric acid is commonly used for resolving amines, other chiral acids like dibenzoyl-L-tartaric acid, mandelic acid, or camphorsulfonic acid can be screened if the separation is poor.
-
Solvent System: The choice of solvent is critical for the differential solubility of the diastereomeric salts. A mixture of solvents, such as methanol/water or ethanol/acetone, is often used. The optimal solvent system needs to be determined empirically.
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Temperature and Cooling Rate: The crystallization process should be controlled. A slow cooling rate generally leads to better crystal formation and higher enantiomeric purity.
-
Stoichiometry of Resolving Agent: Typically, 0.5 to 1.0 equivalent of the resolving agent is used. The exact amount may need to be optimized.
-
Recrystallization: One or more recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesis?
A1: Common impurities can be categorized as process-related or degradation products. These may include:
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Stereoisomeric impurity: The (S)-enantiomer of Lorcaserin.
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Starting material and intermediates: Unreacted starting materials or intermediates from previous steps.
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Side-reaction products: Such as the di-alkylated product from the N-alkylation step.
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Dechlorinated impurity: Where the chlorine atom on the aromatic ring is lost.
-
N-oxide impurity: Formed by oxidation of the amine.
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Desmethyl impurity: Loss of the methyl group at the chiral center.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of the reaction steps. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis and to check the purity of the intermediates and the final product.
Q3: What is the reported overall yield and purity for this synthetic route?
A3: A six-step synthesis starting from 2-(4-chlorophenyl)ethanamine has been reported to have an overall yield of 23.1% with a purity of 99.9% and an enantiomeric excess of >99.8% ee.[1]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, several other synthetic routes have been developed. Some routes start from different starting materials, and others employ different key reactions, such as asymmetric synthesis to avoid the chiral resolution step.
Q5: What are the critical safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should be followed. Pay special attention to:
-
Handling of corrosive and hazardous reagents: Such as strong acids (TFA, HCl), bases (NaH), and Lewis acids (AlCl₃).
-
Use of flammable solvents: Ensure proper ventilation and avoid ignition sources.
-
High-temperature reactions: Use appropriate heating equipment and monitor the temperature carefully.
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Chemical Class | Common Solvents for Crystallization | Remarks |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | Methanol, Ethanol, Water | Widely used, cost-effective. |
| Dibenzoyl-L-tartaric Acid | Acylated Tartaric Acid | Acetone, Ethyl Acetate, Alcohols | Often provides better separation for challenging resolutions. |
| (S)-(+)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Isopropanol, Ethanol, Water | Effective for a wide range of amines. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Acetone, Ethanol | Strong acid, useful for weakly basic amines. |
Experimental Protocols
Detailed Methodology for the Six-Step Synthesis of this compound
This protocol is based on the synthetic route reported by Zhu et al. (2015).[1]
Step 1: N-Boc Protection of 2-(4-chlorophenyl)ethanamine
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Dissolve 2-(4-chlorophenyl)ethanamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Step 2: N-Alkylation with Allyl Bromide
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To a solution of the N-Boc protected amine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkylated intermediate (1.0 eq) in DCM.
-
Add a solution of trifluoroacetic acid (TFA, 20-50% in DCM) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Step 4: Intramolecular Friedel-Crafts Cyclization
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq), add 1,2-dichloroethane.
-
Add a solution of the deprotected amine (1.0 eq) in 1,2-dichloroethane dropwise at room temperature.
-
Heat the reaction mixture to 120-130°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Basify the aqueous layer with a NaOH solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain racemic Lorcaserin.
Step 5: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolve the racemic Lorcaserin (1.0 eq) in a suitable solvent mixture (e.g., methanol/water).
-
Add a solution of L-(+)-tartaric acid (0.5 eq) in the same solvent mixture.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.
-
Allow crystallization to proceed, if necessary, by further cooling in an ice bath.
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
To obtain the free (R)-Lorcaserin, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain the enantiomerically enriched free base.
-
The enantiomeric excess (e.e.) can be determined by chiral HPLC. Recrystallization of the diastereomeric salt may be performed to improve the e.e.
Step 6: Formation of this compound
-
Dissolve the (R)-Lorcaserin free base in a suitable solvent such as ethyl acetate.
-
Cool the solution to 0-5°C.
-
Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in ethyl acetate) dropwise until precipitation is complete.
-
Stir the resulting slurry at 0-5°C for 1-2 hours.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain this compound.
Visualizations
Caption: Overall workflow for the six-step synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Best practices for long-term storage of Lorcaserin hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Lorcaserin hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is freely soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment.
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Water: this compound is freely soluble in water.[1] Aqueous solutions are suitable for many applications.
-
Methanol, Acetonitrile (B52724), and Dimethyl Sulfoxide (DMSO): These organic solvents are also excellent choices for dissolving this compound.[1] DMSO is often used for preparing highly concentrated stock solutions for in vitro assays.
Q2: What is the recommended temperature for long-term storage of this compound solutions?
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Short-term storage (up to 5 days): Aqueous stock solutions of this compound have been found to be stable for up to 5 days when stored at 2-8°C.[1]
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Long-term storage: For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C to minimize degradation.[2] The solid, hygroscopic form of this compound is recommended to be stored at -20°C under an inert atmosphere.
It is highly recommended that researchers perform their own stability studies for solutions stored for extended periods to ensure the integrity of their experiments.
Q3: How stable are this compound solutions at room temperature?
A3: Aqueous stock solutions of this compound have been shown to be stable for at least 7 hours at room temperature.[1] For longer durations, it is advisable to store solutions at refrigerated or frozen temperatures to prevent potential degradation.
Q4: Is this compound in solution sensitive to light?
A4: Forced degradation studies on the solid form of this compound have shown it to be stable under photolytic stress. However, specific long-term photostability data for solutions is not extensively documented. As a general precautionary measure, it is best practice to store all chemical solutions, including this compound, in amber vials or otherwise protected from light, especially for long-term storage.[2][3]
Q5: What is the effect of pH on the stability of this compound in aqueous solutions?
A5: this compound has been shown to be stable in acidic conditions. For example, HPLC analysis has been successfully performed using a mobile phase with a pH of 3.[1] Forced degradation studies also indicate stability under acidic and basic hydrolytic conditions.[4] However, significant degradation has been observed under oxidative stress.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in solution due to improper storage. | - Prepare fresh solutions before each experiment. - If using a stored stock solution, verify its concentration and purity via an appropriate analytical method (e.g., HPLC) before use. - Review storage conditions and ensure they align with the recommendations (frozen, protected from light). |
| Precipitate forms in the solution upon thawing. | The solubility of this compound may be lower at colder temperatures, or the solvent may have partially evaporated. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded. - To prevent solvent evaporation, ensure vials are tightly sealed. |
| Discoloration of the solution. | This could indicate chemical degradation, possibly due to oxidation or contamination. | - Discard the discolored solution and prepare a fresh stock. - Ensure high-purity solvents are used for solution preparation. - To minimize oxidation, consider degassing solvents before use or storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Solubility and Short-Term Stability of this compound Solutions
| Solvent | Solubility | Short-Term Stability (Aqueous) |
| Water | Freely Soluble[1] | Stable for 7 hours at room temperature[1] |
| Methanol | Freely Soluble[1] | Data not available |
| Acetonitrile | Freely Soluble[1] | Data not available |
| DMSO | Freely Soluble[1] | Data not available |
| Storage Condition | Stability | |
| 2-8°C | Stable for 5 days[1] |
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation |
| Acid Hydrolysis | Stable |
| Base Hydrolysis | Stable |
| Oxidative Stress | Significant degradation observed[4] |
| Thermal Stress | Stable |
| Photolytic Stress (Solid) | Stable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Spatula
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of Lorcaserin HCl: ~232.15 g/mol ). For 10 mL of a 10 mM solution, 23.215 mg is needed.
-
Accurately weigh the calculated amount of this compound powder and transfer it to a clean, dry volumetric flask.
-
Add a portion of the high-purity water to the flask (approximately half of the final volume).
-
Agitate the flask by vortexing or sonicating until the powder is completely dissolved.
-
Once dissolved, add high-purity water to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber vials and store at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Solution using HPLC
-
Objective: To determine the stability of a this compound solution under specific storage conditions.
-
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of a buffered aqueous solution at pH 3 and an organic solvent like acetonitrile or methanol)[1]
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a standard curve of this compound using the reference standard.
-
At time zero (immediately after preparation), analyze an aliquot of the prepared this compound solution by HPLC to determine its initial concentration.
-
Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove an aliquot of the stored solution.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the aliquot by HPLC to determine the concentration of this compound.
-
Compare the concentration at each time point to the initial concentration to calculate the percentage of degradation.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Mandatory Visualization
Caption: Workflow for preparing and storing Lorcaserin HCl solutions.
References
Adjusting Lorcaserin dosage to avoid sedative effects in locomotor studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lorcaserin (B1675133) in locomotor studies.
Troubleshooting Guides
Issue: Excessive Sedation or Hypoactivity Observed at Intended Therapeutic Dose
Symptom: Animals exhibit lethargy, reduced movement, or sleep-like behavior after Lorcaserin administration, confounding the results of locomotor activity assessments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-Dependent Sedative Effects | Lorcaserin's sedative effects are often dose-dependent. Activation of 5-HT2C receptors can lead to hypoactivity, and at higher doses, off-target effects at 5-HT2A receptors may contribute to sedation.[1] Solution: Conduct a dose-response study to identify the minimal effective dose for your primary endpoint with the least sedative effect. Start with a lower dose and incrementally increase it. |
| High Drug Sensitivity in a Specific Rodent Strain or Sex | Different strains and sexes of rodents can exhibit varied sensitivity to pharmacological agents. Solution: Review literature for strain-specific responses to Lorcaserin. If data is unavailable, conduct a pilot study with a small cohort of the specific strain and sex being used to determine the optimal dose range. |
| Interaction with Other Administered Substances | Co-administration of other compounds, even vehicle components, could potentiate the sedative effects of Lorcaserin. Solution: Carefully review all administered substances for potential central nervous system (CNS) depressant effects. If possible, avoid co-administration with other known sedating agents. |
| Timing of Administration and Circadian Rhythms | Rodents are nocturnal. Administering a compound during their inactive (light) phase may result in more pronounced sedative effects compared to the active (dark) phase. Solution: Standardize the time of day for Lorcaserin administration, ideally during the animal's active phase, and ensure consistency across all experimental groups. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Lorcaserin can cause sedation?
A1: Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist.[2] Activation of 5-HT2C receptors in the central nervous system is known to decrease locomotor activity.[1] At higher doses, Lorcaserin may also exhibit partial agonism at 5-HT2A receptors, which can contribute to sedative and hypnotic effects.[1] Therefore, careful dose selection is crucial to selectively engage 5-HT2C receptors for therapeutic effects while minimizing off-target sedative actions.[1]
Q2: How can I differentiate between sedation and motor impairment in my study?
A2: This is a critical distinction. While a sedated animal will show reduced locomotor activity, an animal with motor impairment may be attempting to move but is unable to do so effectively.
-
Open Field Test: In the open field test, a sedated animal will show a general reduction in all movements (distance traveled, rearing, etc.). An animal with motor impairment might show abnormal gait, stumbling, or an inability to maintain balance.
-
Rotarod Test: The rotarod test is specifically designed to assess motor coordination and balance. A decline in performance on the rotarod (reduced latency to fall) is a strong indicator of motor impairment.[3] A sedated animal might be unwilling to engage with the rotarod or fall off at very low speeds due to a lack of arousal, whereas an animal with motor impairment will actively try to stay on but fail due to coordination deficits.
Q3: What are some recommended starting doses of Lorcaserin to minimize sedative effects in rats and mice?
A3: Based on preclinical studies, here are some general guidelines. However, it is imperative to perform a dose-response study in your specific experimental model.
-
Mice: Doses as low as 3 mg/kg have been shown to significantly reduce locomotor activity.[1] To avoid sedative effects, it is advisable to start with doses below this range (e.g., 0.1 - 1 mg/kg) and carefully observe for any signs of hypoactivity.
-
Rats: The threshold dose to reduce locomotor activity has been reported to be around 1 mg/kg.[3] Doses of 0.3-1 mg/kg have been shown to have no effect on rotorod performance, suggesting a lack of motor impairment at these levels.[3] Starting with doses in the 0.1 - 0.5 mg/kg range and escalating is a prudent approach. In female rats, doses as low as 0.625 mg/kg were found to have minimal and transient effects on locomotor activity.[4]
Q4: Can sedative effects of Lorcaserin diminish with chronic administration?
A4: There is some evidence to suggest that tolerance to the sedative effects of Lorcaserin may develop. One study in female rats showed that while acute administration of higher doses of Lorcaserin caused hypoactivity, long-term administration of a low dose (0.625 mg/kg) did not result in an overall change in locomotor activity compared to saline-treated controls.[4] If your experimental design involves chronic dosing, it is important to assess locomotor activity at multiple time points to determine if tolerance develops.
Data Presentation
Table 1: Summary of Lorcaserin Dosages and Their Effects on Locomotor Activity and Sedation in Rodent Models
| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Observed Sedative/Motor Impairment Effects | Reference |
| Mice | 3 | Not specified | Significantly reduced locomotor activity | Hypolocomotion observed | [1] |
| Rats | 0.1 - 3 | Subcutaneous (SC) | Dose-related decrease in total distance traveled and rearing counts; threshold dose of 1 mg/kg to reduce total distance | Decline in rotorod performance at 3 mg/kg | [3] |
| Rats (Female) | 0.3125 - 20 | Subcutaneous (SC) | Prominent sedative effects at doses >1.25 mg/kg; modest transient effects at 0.625-1.25 mg/kg | Pronounced hypoactivity at higher doses | [4] |
| Rats (Female) | 0.625 (chronic) | Subcutaneous (SC) | No overall change in locomotor activity with repeated injections over 2 weeks | No hypoactivity observed with chronic administration | [4] |
| Rats (Male, Sprague-Dawley) | 1-2 (chronic, b.i.d.) | Subcutaneous (SC) | Not explicitly measured, but high doses (9-36 mg/kg) in other studies are noted to potentially cause motor changes | Higher doses may be confounded by motor changes and malaise | [5] |
Experimental Protocols
1. Open Field Test for Assessing Locomotor Activity and Sedation
Objective: To evaluate the effect of Lorcaserin on spontaneous locomotor and exploratory activity as a measure of general activity and potential sedation.
Apparatus: A square or circular arena with high walls (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material. The arena is often placed in a sound-attenuating chamber with controlled lighting.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Compound Administration: Administer Lorcaserin or vehicle at the predetermined dose and route.
-
Testing: At a specified time post-administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to freely explore the arena for a set duration (typically 5-10 minutes). A video tracking system is used to record the session.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (thigmotaxis)
-
Number of rearing events (vertical exploration)
-
Velocity of movement
-
-
Interpretation: A significant decrease in total distance traveled, rearing, and velocity in the Lorcaserin-treated group compared to the vehicle group is indicative of a sedative effect.
2. Rotarod Test for Assessing Motor Coordination
Objective: To evaluate the effect of Lorcaserin on motor coordination and balance, helping to distinguish sedation from motor impairment.
Apparatus: A commercially available rotarod apparatus with a rotating rod that can be set at a constant or accelerating speed.
Procedure:
-
Training: Prior to the experiment, train the animals on the rotarod for a few trials to acclimate them to the apparatus and establish a baseline performance. This typically involves placing the animal on the rod at a low, constant speed for a set duration.
-
Compound Administration: Administer Lorcaserin or vehicle at the desired dose and route.
-
Testing: At a specified time post-administration, place the animal on the rotating rod. The test can be run at a fixed speed or with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. The trial ends when the animal falls off or clings to the rod and makes a full passive rotation.
-
Interpretation: A significant decrease in the latency to fall in the Lorcaserin-treated group compared to the vehicle group suggests motor impairment. If there is no significant difference in performance, the observed hypoactivity in the open field test is more likely due to sedation rather than a motor deficit.
Mandatory Visualization
References
- 1. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. researchgate.net [researchgate.net]
- 4. Lorcaserin, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Lorcaserin
For researchers, scientists, and drug development professionals, the accurate quantification of Lorcaserin is paramount for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides a detailed cross-validation perspective on these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The choice between HPLC and LC-MS/MS for Lorcaserin analysis hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers robustness and cost-effectiveness for routine analyses, LC-MS/MS provides unparalleled sensitivity and specificity, crucial for bioanalytical applications where trace-level detection is often necessary.
Comparative Performance Characteristics
The following tables summarize the key performance parameters of HPLC and LC-MS/MS methods for the quantification of Lorcaserin, based on published validation studies.
Table 1: Performance Characteristics of HPLC Method for Lorcaserin Analysis
| Validation Parameter | HPLC with UV Detection |
| Linearity Range | 500 - 3000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[3][4] |
| Accuracy (% Recovery) | 98.84% - 100.65%[3][4] |
| Precision (% RSD) | Interday: 0.26%, Intraday: 0.29%[4] |
| Limit of Detection (LOD) | Not explicitly stated in the provided search results |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided search results |
| Retention Time | 7.19 min[1][2] |
Table 2: Performance Characteristics of LC-MS/MS Method for Lorcaserin Analysis
| Validation Parameter | LC-MS/MS |
| Linearity Range (Plasma) | 1.08 - 500 ng/mL[5][6][7][8] |
| Linearity Range (Brain Tissue) | 3.07 - 500 ng/mL[5][6][7][8] |
| Correlation Coefficient (r²) | Not explicitly stated in the provided search results |
| Accuracy (% Recovery) | Within acceptable range as per bioanalytical guidelines[5][6][7][8] |
| Precision (% RSD) | Within acceptable range as per bioanalytical guidelines[5][6][7][8] |
| Limit of Detection (LOD) | Not explicitly stated in the provided search results |
| Limit of Quantitation (LOQ) | 1.08 ng/mL (Plasma)[5][6][7][8] |
| Retention Time | Not explicitly stated in the provided search results |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS analysis of Lorcaserin are crucial for reproducibility and method transfer.
HPLC Method Protocol
A validated HPLC method for the estimation of Lorcaserin in human plasma utilizes a solid-phase extraction for sample preparation.[1][2]
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Phenomenex Luna C18 (250×4.6 mm i.d., 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3), acetonitrile, and methanol (B129727) in the ratio of 65:20:15 (v/v/v).[1]
-
Internal Standard: Metoprolol.[1]
LC-MS/MS Method Protocol
A sensitive and selective UPLC-MS/MS assay has been developed for the quantification of Lorcaserin in rat plasma and brain tissue.[5][6][7][8]
-
Chromatographic System: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer.
-
Mobile Phase: Acetonitrile, 10 mM ammonium (B1175870) acetate, and formic acid in the ratio of 85:15:0.1 (v/v/v).[5][6][7][8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5][6][7][8]
-
MRM Transitions:
Cross-Validation Workflow
Cross-validation ensures that two different analytical methods produce comparable and reliable results. This is a critical step when transitioning methods or comparing data from different sources. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Workflow for Cross-Validation of HPLC and LC-MS/MS Methods.
Conclusion
Both HPLC and LC-MS/MS are suitable for the quantitative analysis of Lorcaserin, with the choice of method being dictated by the specific application. The HPLC method, with its wider linear range in the higher concentration spectrum, is well-suited for the analysis of bulk drug and pharmaceutical formulations. In contrast, the LC-MS/MS method offers significantly lower limits of quantitation, making it the superior choice for bioanalytical studies in plasma and other biological matrices where drug concentrations are expected to be low. A thorough cross-validation, as outlined, is essential to ensure data integrity and consistency when employing both methods within a drug development program. This comparative guide provides the foundational information for researchers to make informed decisions regarding the selection and implementation of the most appropriate analytical methodology for Lorcaserin quantification.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. A Validated UPLC-MS-MS Assay for the Rapid Determination of Lorcaserin in Plasma and Brain Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Comparing the efficacy of Lorcaserin vs. CP-809101 in reducing nausea-like behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin (LOR) and CP-809101 are selective serotonin (B10506) 2C (5-HT2C) receptor agonists. Lorcaserin was formerly approved for the treatment of obesity, leveraging the 5-HT2C receptor's role in appetite suppression. However, its clinical utility was often hampered by dose-limiting side effects, most notably nausea. CP-809101 is a potent and highly selective 5-HT2C receptor full agonist used primarily in research settings. Understanding the differential effects of these two compounds on nausea-like behavior is critical for the development of future 5-HT2C agonists with improved tolerability. This guide compares the efficacy of Lorcaserin and CP-809101 in reducing nausea-like behavior, supported by experimental data from rodent models.
Comparative Efficacy in Inducing Nausea-Like Behavior
The primary animal model used to assess nausea in rats, which are incapable of vomiting, is the conditioned gaping model. Gaping, a wide triangular opening of the mouth, is a characteristic reaction displayed by rats when re-exposed to a flavor previously paired with an emetic or nausea-inducing substance.
A direct comparative study found that Lorcaserin induces significantly more nausea-like behavior than CP-809101 in this model.
Data Summary: Conditioned Gaping Response in Rats
The following table summarizes the quantitative results from a study comparing the number of conditioned gapes induced by various doses of Lorcaserin and CP-809101.
| Compound | Dose (mg/kg) | Mean Number of Gapes (± SEM) |
| Vehicle | - | ~ 2 |
| Lorcaserin | 3.0 | ~ 15 |
| Lorcaserin | 6.0 | ~ 25 |
| Lorcaserin | 12.0 | ~ 28 |
| CP-809101 | 3.0 | ~ 5 |
| CP-809101 | 6.0 | ~ 8 |
| CP-809101 | 12.0 | ~ 10 |
Data are approximated from graphical representations in ACS Chem Neurosci. 2017, 8, 6, 1256–1263 and are intended for comparative illustration.
As the data indicates, Lorcaserin produced a robust, dose-dependent increase in conditioned gaping. In contrast, CP-809101 produced significantly fewer gapes across all tested doses, suggesting it has a lower potential to induce nausea.
Mechanistic Insights
Both Lorcaserin and CP-809101 are potent agonists at the 5-HT2C receptor. The canonical signaling pathway for this G-protein coupled receptor involves the activation of phospholipase C (PLC). Despite the difference in their emetogenic profiles, in vitro functional selectivity tests failed to find any significant differences in the signaling pathways activated by the two drugs. Both compounds showed similar activity profiles across the PLC, PLA2, and ERK signaling pathways, suggesting that the observed difference in nausea is not due to biased signaling at the receptor level.
Instead, the study points to pharmacokinetic differences as the likely cause. While both drugs showed dose-dependent increases in plasma levels, their concentrations in the central nervous system (CNS), as measured in the cerebrospinal fluid (CSF), differed significantly. CSF levels of Lorcaserin increased proportionally with the administered dose. However, CSF levels of CP-809101 plateaued at higher doses (from 6 to 12 mg/kg). This suggests that a mechanism limits the entry or retention of CP-809101 in the CNS at higher concentrations, thereby mitigating its nausea-inducing effects which are centrally mediated.
Signaling Pathway and Experimental Workflow
5-HT2C Receptor Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by the activation of the 5-HT2C receptor by an agonist like Lorcaserin or CP-809101.
Unveiling the Anorectic Action of Lorcaserin: An In Vivo Comparative Guide to its Validation with Selective Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lorcaserin's anorectic effects and the pivotal role of selective antagonists in validating its mechanism of action. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive understanding of this therapeutic agent.
Lorcaserin (B1675133), a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, has been a subject of extensive research for its role in promoting weight loss by reducing appetite.[1][2] Its primary mechanism of action involves the activation of 5-HT2C receptors in the hypothalamus, a key brain region controlling appetite and food intake.[2][3] This activation is believed to stimulate pro-opiomelanocortin (POMC) neurons, leading to a cascade of downstream signaling that ultimately results in a feeling of satiety.[1][3]
To rigorously validate that Lorcaserin's anorectic effects are indeed mediated by the 5-HT2C receptor, in vivo studies employing selective antagonists are crucial. These antagonists are designed to specifically block the 5-HT2C receptor, thereby preventing Lorcaserin from binding and exerting its effects. A reversal of Lorcaserin's anorectic effects in the presence of a selective 5-HT2C antagonist provides strong evidence for its mechanism of action.
Comparative Analysis of Anorectic Effects with Selective Antagonists
The following table summarizes quantitative data from key in vivo studies that have investigated the anorectic effects of Lorcaserin and the ability of selective antagonists to reverse these effects. The data consistently demonstrates that while Lorcaserin significantly reduces food intake, this effect is attenuated or completely blocked by the selective 5-HT2C receptor antagonist, SB242,084. In contrast, antagonists for other serotonin receptor subtypes, such as the 5-HT2A antagonist MDL 100,907, do not reverse Lorcaserin's anorectic effects, highlighting the selectivity of Lorcaserin for the 5-HT2C receptor.[4][5]
| Compound(s) | Animal Model | Dose(s) | Primary Outcome Measure | Result | Reference(s) |
| Lorcaserin | Rat | 0.1-3.0 mg/kg | Glucose Consumption | Dose-dependent reduction in glucose consumption.[6] | [6] |
| Lorcaserin + SB242,084 (5-HT2C antagonist) | Rat | Not specified | Food Intake | Pretreatment with SB242,084 reversed the reduction in food intake caused by Lorcaserin.[4][5][7] | [4][5][7] |
| Lorcaserin + MDL 100,907 (5-HT2A antagonist) | Rat | Not specified | Food Intake | Did not reverse the reduction in food intake caused by Lorcaserin.[4][5] | [4][5] |
| Lorcaserin | Diet-induced obese rats | 1-2 mg/kg SC b.i.d. for 28 days | Body Weight Gain | Significantly reduced percentage body weight gain compared to vehicle.[8] | [8] |
| Lorcaserin | Obese men and women | 10 mg q.d., 15 mg q.d., 10 mg b.i.d. for 12 weeks | Weight Loss | Progressive weight loss of 1.8 kg, 2.6 kg, and 3.6 kg, respectively, compared to 0.3 kg with placebo.[9] | [9] |
Experimental Protocols
A standardized experimental protocol is fundamental for the reliable in vivo validation of Lorcaserin's anorectic effects using selective antagonists. Below is a detailed methodology synthesized from various studies.
1. Animal Models and Acclimatization:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used. For studies on obesity, diet-induced obese (DIO) models are often employed, where animals are fed a high-fat diet for a specified period.[8][10]
-
Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.
-
Acclimatization: A period of at least one week is allowed for the animals to acclimate to the housing conditions and handling procedures before the commencement of the experiment.
2. Drug Administration:
-
Lorcaserin: Typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses can range from 0.1 to 10 mg/kg depending on the study's objectives.[6][8]
-
Antagonists: Selective antagonists such as SB242,084 (5-HT2C) and MDL 100,907 (5-HT2A) are usually administered i.p. prior to Lorcaserin administration (e.g., 15-30 minutes before).[11]
3. Measurement of Food Intake and Body Weight:
-
Food Intake: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-drug administration. Spillage is carefully collected and accounted for.
-
Body Weight: Body weight is recorded daily or at the beginning and end of the study period to assess the long-term effects of the treatments.
4. Data Analysis:
-
Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare the effects of different treatment groups (vehicle, Lorcaserin alone, antagonist alone, and Lorcaserin + antagonist). A p-value of less than 0.05 is typically considered statistically significant.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of Lorcaserin and a typical experimental workflow for its in vivo validation.
Caption: Lorcaserin's signaling pathway and antagonist interaction.
Caption: In vivo validation experimental workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Lorcaserin - Wikipedia [en.wikipedia.org]
- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization | Semantic Scholar [semanticscholar.org]
- 6. The 5-HT₂C receptor agonist, lorcaserin, and the 5-HT₆ receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lorcaserin (APD356), a selective 5-HT(2C) agonist, reduces body weight in obese men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Lorcaserin and WAY-163909 on body weight reduction
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two selective 5-HT2C receptor agonists.
This guide provides a detailed comparative analysis of Lorcaserin (B1675133) and WAY-163909, two selective serotonin (B10506) 2C (5-HT2C) receptor agonists investigated for their potential in promoting body weight reduction. By activating 5-HT2C receptors, primarily on pro-opiomelanocortin (POMC) neurons in the hypothalamus, both compounds effectively suppress appetite and decrease body weight.[1][2] This document synthesizes preclinical data to offer a head-to-head perspective on their performance, supported by detailed experimental methodologies and visual representations of their shared signaling pathway.
Quantitative Analysis of Body Weight Reduction
The following tables summarize the dose-dependent effects of Lorcaserin and WAY-163909 on body weight in preclinical rodent models.
Table 1: Effect of Lorcaserin on Body Weight in Diet-Induced Obese (DIO) Rats [3]
| Dosage (SC, b.i.d.) | Duration | Change in Body Weight Gain vs. Vehicle |
| 1 mg/kg | 28 days | -3.0% |
| 2 mg/kg | 28 days | -5.2% |
Table 2: Effect of WAY-163909 on Body Weight in Rodent Models [1][4]
| Animal Model | Dosage | Duration | Effect on Body Weight |
| Normal Sprague-Dawley Rats | 3-30 mg/kg (p.o., once daily) | 10 days | Dose-dependent decrease in body weight gain |
| Obese and Diabetic Wistar Rats | 1 mg/kg (i.p., daily) | 4 weeks | 5.5% reduction in body weight |
| Obese and Diabetic Wistar Rats | 1 mg/kg (i.p., daily, dose escalating to 32 mg/kg) | 4 weeks | 55.2% reduction in body weight |
Mechanism of Action: The 5-HT2C Receptor Signaling Pathway
Both Lorcaserin and WAY-163909 exert their anorectic effects by acting as agonists at the 5-HT2C receptor, which is predominantly expressed on POMC neurons within the arcuate nucleus of the hypothalamus.[1][5] Activation of this Gq/11 protein-coupled receptor initiates a downstream signaling cascade that ultimately leads to a sensation of satiety and reduced food intake.[1][6]
The binding of the agonist to the 5-HT2C receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] These events converge to activate the extracellular signal-regulated kinase (ERK) pathway, leading to increased expression of POMC.[6] The cleavage of POMC produces α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in downstream neurons to suppress appetite.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Diet-Induced Obesity (DIO) Rodent Model
This protocol outlines the establishment of a diet-induced obesity model in rodents, a common framework for evaluating anti-obesity therapeutics.
-
Animal Selection and Acclimation: Male C57BL/6 mice or Sprague-Dawley rats, typically 4-6 weeks of age, are used.[7] Animals are housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[8] They are allowed to acclimate for at least one week with ad libitum access to standard chow and water.[9]
-
Diet Induction: Following acclimation, animals are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat (e.g., Research Diets D12492).[3][7] A control group is maintained on a standard low-fat diet.
-
Obesity Development: The HFD is provided for a period of 8 to 12 weeks to induce obesity, characterized by significant weight gain, increased adiposity, and often, metabolic dysregulation such as hyperglycemia and insulin (B600854) resistance.[7] Body weight and food intake are monitored regularly (e.g., twice weekly).[7]
Drug Administration and Efficacy Assessment
This protocol details the procedure for administering test compounds and evaluating their impact on body weight and food intake in a preclinical setting.
-
Animal Grouping: Obese animals are randomized into treatment and vehicle control groups, balanced for body weight.[9]
-
Drug Preparation and Administration: Lorcaserin or WAY-163909 is dissolved in an appropriate vehicle (e.g., saline).[3] The compound is administered via the desired route, such as subcutaneous (SC) injection or oral gavage (PO), at the specified dosage and frequency.[1][3]
-
Data Collection:
-
Body Weight: Individual animal body weights are measured daily or several times per week using a calibrated scale.[10]
-
Food Intake: A pre-weighed amount of food is provided, and the remaining food, including spillage, is measured at regular intervals (e.g., daily or weekly) to calculate consumption.[10][11]
-
-
Data Analysis: The change in body weight and food intake over the treatment period is calculated for each group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the treatment effect compared to the vehicle control.[1]
Conclusion
Both Lorcaserin and WAY-163909 demonstrate efficacy in reducing body weight in preclinical models through their shared mechanism of action as 5-HT2C receptor agonists. The available data suggests that both compounds effectively engage the hypothalamic POMC system to reduce food intake. While Lorcaserin has undergone extensive clinical evaluation, WAY-163909 remains a valuable tool for preclinical research into the role of the 5-HT2C receptor in energy balance. This guide provides a foundation for researchers to compare these compounds and design further studies to explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insight into Selective Serotonin Receptor Agonists in the Central Nervous System, Studied with WAY163909 in Obese and Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-obesity effect in high-fat-diet-induced obese C57BL/6 mice: Study of a novel extract from mulberry (Morus alba) leaves fermented with Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 67.20.83.195 [67.20.83.195]
Assessing the Reproducibility of Lorcaserin's Effects on Glycemic Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of lorcaserin's effects on glycemic control, presenting a comparative assessment against other therapeutic alternatives. The information is supported by experimental data from pivotal clinical trials, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy on Glycemic Control
Lorcaserin (B1675133), a selective serotonin (B10506) 5-HT2C receptor agonist, has demonstrated statistically significant improvements in glycemic parameters in overweight and obese patients with type 2 diabetes. The following tables summarize the quantitative data from key clinical trials, offering a comparison with placebo and other anti-diabetic drug classes.
Table 1: Key Glycemic Control Outcomes from the BLOOM-DM Trial [1][2]
| Parameter | Lorcaserin 10 mg BID (n=202) | Lorcaserin 10 mg QD (n=201) | Placebo (n=201) |
| Change in HbA1c (%) | -0.9 ± 0.06 | -1.0 ± 0.09 | -0.4 ± 0.06 |
| Change in Fasting Glucose (mg/dL) | -27.4 ± 2.5 | -28.4 ± 3.8 | -11.9 ± 2.5 |
| Patients Achieving ≥5% Weight Loss (%) | 37.5 | 44.7 | 16.1 |
Data presented as mean ± SEM. All comparisons for lorcaserin vs. placebo were statistically significant (p < 0.001).
Table 2: Glycemic Outcomes from the CAMELLIA-TIMI 61 Trial [3]
| Outcome | Lorcaserin | Placebo | Hazard Ratio (95% CI) | p-value |
| Incident Diabetes in Patients with Prediabetes | 8.5% | 10.3% | 0.81 (0.66–0.99) | 0.038 |
| Change in HbA1c in Patients with Diabetes (%) | -0.33 (vs. placebo) | - | - | <0.0001 |
Table 3: Network Meta-Analysis of Lorcaserin vs. Other Oral Hypoglycemic Agents (Change in HbA1c) [1]
| Drug Class | Mean Difference vs. Lorcaserin (95% CrI) |
| DPP-4 Inhibitors | 0.04 (-0.33 to 0.41) |
| SGLT2 Inhibitors | 0.02 (-0.42 to 0.47) |
| GLP-1 Receptor Agonists | -0.15 (-0.58 to 0.28) |
| Sulfonylureas | -0.05 (-0.42 to 0.32) |
| Thiazolidinediones | 0.12 (-0.28 to 0.52) |
A negative value indicates a greater reduction in HbA1c for the comparator drug. CrI = Credible Interval.
Experimental Protocols
The following are detailed methodologies for the key clinical trials cited in this guide.
BLOOM-DM (Behavioral Modification and Lorcaserin for Obesity and Overweight Management in Diabetes Mellitus) Trial[1][2]
-
Study Design: A 1-year, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 604 overweight or obese patients (BMI 27-45 kg/m ²) aged 18-65 years with type 2 diabetes treated with metformin, a sulfonylurea, or both, and with an HbA1c between 7.0% and 10.0%.
-
Intervention: Patients were randomized (1:1:1) to receive lorcaserin 10 mg twice daily, lorcaserin 10 mg once daily, or placebo. All patients received diet and exercise counseling.
-
Primary Efficacy Endpoints:
-
The proportion of patients achieving at least a 5% reduction in body weight from baseline at week 52.
-
The mean change in body weight from baseline to week 52.
-
The proportion of patients achieving at least a 10% reduction in body weight from baseline at week 52.
-
-
Secondary Glycemic Endpoints:
-
Change in HbA1c from baseline.
-
Change in fasting plasma glucose from baseline.
-
CAMELLIA-TIMI 61 (Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61) Trial[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 12,000 overweight or obese patients (BMI ≥27 kg/m ²) with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors, including type 2 diabetes.
-
Intervention: Patients were randomized (1:1) to receive lorcaserin 10 mg twice daily or placebo, in addition to standard of care.
-
Primary Safety Endpoint: Major adverse cardiovascular events (MACE): a composite of cardiovascular death, myocardial infarction, or stroke.
-
Key Secondary Metabolic Efficacy Endpoints:
-
Time to incident type 2 diabetes in patients with prediabetes at baseline.
-
Change in HbA1c in patients with diabetes at baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of lorcaserin and a typical experimental workflow for assessing its effects on glycemic control.
Caption: Lorcaserin's mechanism of action on glycemic control.
Caption: A typical clinical trial workflow for assessing lorcaserin.
Conclusion
The available evidence from large, randomized controlled trials such as BLOOM-DM and CAMELLIA-TIMI 61 consistently demonstrates that lorcaserin improves glycemic control in overweight and obese patients with type 2 diabetes. These effects, characterized by reductions in HbA1c and fasting glucose, are reproducible and statistically significant. A network meta-analysis suggests that lorcaserin's efficacy on HbA1c reduction is comparable to several other classes of oral hypoglycemic agents. The mechanism of action, involving the central 5-HT2C receptor and the POMC pathway, provides a sound biological basis for these clinical observations. While lorcaserin has been withdrawn from the market due to a potential increased risk of cancer, the data from its clinical development program provide valuable insights into the role of the serotonergic system in glucose homeostasis and may inform the development of future therapies.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Barbadin Potentiates Long-Term Effects of Lorcaserin on POMC Neurons and Weight Loss | Journal of Neuroscience [jneurosci.org]
- 3. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lorcaserin's Anticonvulsant Properties in Fmr1 Knockout Mice: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Lorcaserin in Fmr1 knockout mice, a prominent animal model for Fragile X Syndrome (FXS). The efficacy of Lorcaserin is contrasted with several alternative therapeutic agents that have also been evaluated for their potential to mitigate seizure phenotypes in this model. All experimental data is presented in standardized tables for clear comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Executive Summary
Fragile X Syndrome is frequently associated with hyperexcitability in neuronal circuits, often manifesting as seizures. The Fmr1 knockout (KO) mouse model recapitulates this phenotype, exhibiting a heightened susceptibility to audiogenic seizures (AGS). This has made the Fmr1 KO mouse an invaluable tool for the preclinical evaluation of potential anticonvulsant therapies.
This guide focuses on the independent verification of the anticonvulsant effects of Lorcaserin , a 5-HT2C receptor agonist. Recent studies have investigated its potential in this context, and here we compare its performance against a panel of alternative compounds targeting different neurotransmitter systems implicated in the pathophysiology of FXS. These alternatives include:
-
MPEP: A negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
-
R-baclofen: A GABAB receptor agonist.
-
Acamprosate: A compound with multiple proposed mechanisms, including modulation of glutamatergic and GABAergic systems.
-
Metformin: An activator of AMP-activated protein kinase (AMPK).
The data presented herein is compiled from peer-reviewed studies and aims to provide a clear, data-driven comparison to inform future research and drug development efforts in the field of FXS and related neurodevelopmental disorders.
Comparative Efficacy of Anticonvulsant Agents in Fmr1 KO Mice
The following table summarizes the quantitative data on the efficacy of Lorcaserin and alternative compounds in reducing audiogenic seizure susceptibility in Fmr1 knockout mice.
| Compound | Target/Mechanism | Dosage | Seizure Metric | Outcome in Fmr1 KO Mice | Reference |
| Lorcaserin | 5-HT2C Receptor Agonist | 3 mg/kg | AGS-elicited lethality | Trend towards decreased lethality (not statistically significant) | [1][2] |
| 5.6 mg/kg | AGS prevalence | Trend towards increased prevalence (not statistically significant) | [1][2] | ||
| MPEP | mGluR5 Antagonist | 30 mg/kg | AGS Prevalence & Lethality | Significantly reduced seizure prevalence and lethality | [1][2] |
| R-baclofen | GABA-B Receptor Agonist | 3 mg/kg | AGS Severity Score | Significantly reduced seizure score | [3] |
| 6 mg/kg | AGS Severity Score | Eliminated seizures | [3] | ||
| Acamprosate | Multi-target | 500 mg/kg | AGS Severity Score | No significant effect on seizure severity | [4][5] |
| Metformin | AMPK Activator | Not Specified | Audiogenic Seizures | Corrected audiogenic seizures | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Audiogenic Seizure (AGS) Induction and Scoring
A standardized protocol for inducing and scoring audiogenic seizures in Fmr1 KO mice is crucial for comparing the efficacy of different compounds. While specific parameters may vary slightly between studies, the general procedure is as follows:
-
Animal Model: Fmr1 knockout mice (typically on a C57BL/6J or FVB background) and wild-type littermate controls are used. Juvenile mice (postnatal day 21-28) are often selected as they exhibit a high susceptibility to AGS.
-
Acclimation: Mice are individually placed in a testing chamber for a brief acclimation period (e.g., 1-2 minutes).
-
Auditory Stimulus: A high-intensity acoustic stimulus (e.g., a 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
Behavioral Scoring: Seizure responses are observed and scored based on a predefined scale. A common scoring system is:
-
0: No response.
-
1: Wild, explosive running.
-
2: Clonic seizure (loss of posture).
-
3: Tonic seizure (limb extension).
-
4: Respiratory arrest/death.
-
-
Drug Administration: Test compounds or vehicle are typically administered via intraperitoneal (i.p.) injection at a specified time before the auditory stimulus (e.g., 30 minutes).
Specific Protocols from Cited Studies
-
Lorcaserin & MPEP Study:
-
Animals: Juvenile Fmr1 KO mice.
-
Drug Administration: Lorcaserin (1, 3, 5.6, 10 mg/kg, i.p.) or MPEP (30 mg/kg, i.p.) administered 30 minutes prior to AGS testing.
-
AGS Protocol: A 120 dB siren for 60 seconds. Seizure severity was scored, and the incidence of wild running, clonic-tonic seizures, and lethality were recorded.[1][2]
-
-
R-baclofen Study:
-
Animals: Fmr1 KO mice.
-
Drug Administration: R-baclofen (3 mg/kg and 6 mg/kg, route not specified) administered prior to testing.
-
AGS Protocol: Mice were placed in a chamber with an attached alarm. Behavior was recorded during a 2-minute alarm challenge. Seizures were scored on a four-point severity scale.[3]
-
-
Acamprosate Study:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the evaluated compounds and a typical experimental workflow for assessing anticonvulsant efficacy.
Discussion and Conclusion
The independent verification of Lorcaserin's anticonvulsant properties in Fmr1 knockout mice suggests that it is not an effective treatment for audiogenic seizures in this model.[1][2] At the tested doses, Lorcaserin did not produce a statistically significant reduction in seizure prevalence or lethality.[1][2] In fact, at a dose of 5.6 mg/kg, there was a trend towards an increase in seizure prevalence.[1][2]
In contrast, compounds targeting the glutamatergic and GABAergic systems have demonstrated more robust anticonvulsant effects in the Fmr1 KO mouse model. The mGluR5 antagonist, MPEP , served as an effective positive control in the Lorcaserin study, significantly reducing both the prevalence and lethality of audiogenic seizures.[1][2] This aligns with the "mGluR theory" of Fragile X, which posits that excessive mGluR5 signaling contributes to the pathophysiology of the disorder.[1][2][8][9]
Similarly, agents that enhance GABAergic inhibition have shown promise. R-baclofen , a GABA-B receptor agonist, significantly reduced seizure severity, with a higher dose completely eliminating seizures in one study.[3] This suggests that enhancing inhibitory tone via the GABA-B receptor is a viable therapeutic strategy for seizure control in this model.
The results for Acamprosate were less conclusive, with the tested dose not significantly affecting seizure severity.[4][5] Further investigation may be required to fully understand its potential in this context. Metformin , through its activation of AMPK, has also been shown to correct audiogenic seizures, suggesting that targeting metabolic pathways may be another avenue for therapeutic intervention.[6][7]
References
- 1. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 4. Acamprosate in a mouse model of fragile X syndrome: modulation of spontaneous cortical activity, ERK1/2 activation, locomotor behavior, and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
- 8. Frontiers | mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Discriminative Stimulus Effects of Lorcaserin and DOM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the discriminative stimulus effects of Lorcaserin (B1675133), a serotonin (B10506) 5-HT2C receptor agonist, and 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a serotonin 5-HT2A receptor agonist. This comparison is supported by experimental data from preclinical studies, offering insights into their distinct and overlapping neuropharmacological profiles.
Executive Summary
Lorcaserin, primarily a 5-HT2C receptor agonist, and DOM, a classic 5-HT2A receptor agonist, produce distinct interoceptive cues that guide behavior in drug discrimination paradigms. While both compounds exert their effects through the serotonin system, their primary receptor targets lead to different behavioral and subjective outcomes. Experimental data reveals that while Lorcaserin's discriminative cue is predominantly mediated by 5-HT2C receptors, it exhibits partial generalization to 5-HT2A agonists like DOM, suggesting a more complex pharmacological profile than initially perceived. Conversely, the discriminative stimulus effects of DOM are almost exclusively mediated by 5-HT2A receptor activation. Understanding these differences is crucial for the development of targeted therapeutics and for predicting the abuse potential of novel compounds.
Data Presentation: Quantitative Comparison of Discriminative Stimulus Effects
The following tables summarize key quantitative data from drug discrimination studies involving Lorcaserin and DOM.
Table 1: Lorcaserin Discriminative Stimulus Parameters
| Species | Training Dose (mg/kg) | Route | Schedule of Reinforcement | Generalization ED50 (mg/kg) | Key Findings | Reference |
| Rat (Sprague-Dawley) | 0.56 | i.p. | FR5 | 0.178-1.0 (Dose-dependent increase in drug-lever responding) | The 5-HT2C agonist mCPP and the 5-HT2A agonist DOM fully substituted for lorcaserin. The 5-HT1A agonist 8-OH-DPAT produced partial substitution. | [1][2] |
| Mouse (C57BL/6) | 2.0 | s.c. | FR12 | 0.56 | The 5-HT2C agonist mCPP fully substituted for lorcaserin. The 5-HT1A agonist 8-OH-DPAT did not substitute. |
Table 2: DOM Discriminative Stimulus Parameters
| Species | Training Dose (mg/kg) | Route | Schedule of Reinforcement | Generalization ED50 (mg/kg) | Key Findings | Reference |
| Rat | 0.6 | i.p. | --- | 0.2 (approx.) | Central administration of DOM was more potent than systemic administration. | [3] |
| Rat | 0.56 | i.p. | FR10 | --- | The discriminative stimulus of DOM is mediated by 5-HT2A receptors. | |
| Rhesus Monkey | 0.32 | s.c. | FR5 | --- | The discriminative stimulus of DOM is mediated by 5-HT2A receptors. |
Table 3: Cross-Generalization between Lorcaserin and DOM
| Training Drug | Test Drug | Species | Result | Interpretation | Reference |
| Lorcaserin (0.56 mg/kg) | DOM | Rat (Sprague-Dawley) | Full substitution (>90% drug-lever responding in 7 of 8 rats) | The discriminative stimulus of Lorcaserin partially overlaps with that of 5-HT2A agonists, suggesting a component of its action is mediated through 5-HT2A receptors. | [1][2] |
Experimental Protocols
The data presented in this guide were primarily obtained through drug discrimination studies. The following is a generalized methodology for these experiments.
Subjects: Studies typically use male rodents (rats or mice) or non-human primates (rhesus monkeys). The animals are housed in controlled environments and often food- or water-restricted to motivate responding for reinforcement.[4]
Apparatus: Experiments are conducted in standard operant conditioning chambers equipped with two response levers (or keys), a mechanism for delivering reinforcement (e.g., food pellets, sweetened liquid), and stimulus lights.[5]
Training Procedure:
-
Lever Press Training: Animals are first trained to press a lever to receive a reinforcer.
-
Discrimination Training: Animals are trained to associate the interoceptive effects of a specific drug with responding on one lever (the "drug" lever) and the effects of a vehicle (e.g., saline) with responding on the other lever (the "saline" lever).
-
Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is commonly used, where a set number of responses are required to receive a reinforcer.[1][2]
-
Training Regimen: Drug and vehicle administration are typically alternated across daily sessions. Training continues until the animals can reliably discriminate between the drug and vehicle, usually demonstrated by a high percentage of responses on the correct lever.[5]
Testing Procedure:
-
Generalization Tests: Once discrimination is established, various doses of the training drug or other novel compounds are administered to determine if they produce similar discriminative stimulus effects. The percentage of responses on the drug-associated lever is the primary measure. Full generalization is typically defined as ≥80% drug-lever responding, while partial generalization falls between 20% and 80%.[6]
-
Antagonism Tests: To identify the receptor mechanisms mediating the drug's discriminative stimulus effects, animals are pretreated with a receptor antagonist before the administration of the training drug. A blockade of the discriminative effects (i.e., a decrease in drug-lever responding) indicates the involvement of that specific receptor system.[7]
Mandatory Visualization
The following diagrams illustrate the primary signaling pathways for Lorcaserin and DOM, and a typical experimental workflow for a drug discrimination study.
Caption: Lorcaserin's primary signaling pathway via the 5-HT2C receptor.
Caption: DOM's primary signaling pathway via the 5-HT2A receptor.
Caption: A typical workflow for a drug discrimination experiment.
References
- 1. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the discriminative stimulus effects of lorcaserin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the discriminative stimulus properties of centrally administered (-)-DOM and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorcaserin Reduces the Discriminative Stimulus and Reinforcing Effects of Cocaine in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Lorcaserin's Safety and Tolerability in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety and tolerability profile of lorcaserin (B1675133), a selective serotonin (B10506) 2C receptor agonist, across various patient demographics. Data is presented in comparison with other prominent anti-obesity medications, supported by detailed experimental protocols from pivotal clinical trials. This objective analysis is intended to inform research, clinical trial design, and drug development efforts in the field of obesity management.
Comparative Safety and Tolerability of Anti-Obesity Medications
The following tables summarize the incidence of common and serious adverse events observed in key clinical trials of lorcaserin and its alternatives. This allows for a direct comparison of their safety and tolerability profiles.
Table 1: Common Adverse Events of Lorcaserin and Comparator Drugs (% Incidence)
| Adverse Event | Lorcaserin[1] | Naltrexone-Bupropion[2] | Liraglutide[3] | Semaglutide[4] | Orlistat[5][6] | Phentermine-Topiramate[7][8] |
| Gastrointestinal | ||||||
| Nausea | >5 | Up to 33 | >5 | High | >5 | <10 (low dose) to 20 (high dose) |
| Constipation | >5 | 19 | >5 | High | - | 17 (high dose) |
| Diarrhea | - | - | >5 | High | 28.5 | - |
| Vomiting | - | - | >5 | High | - | - |
| Dry Mouth | >5 | - | - | - | - | <10 (low dose) to 20 (high dose) |
| Neurological | ||||||
| Headache | Most Common | Common | >5 | - | - | - |
| Dizziness | >5 | Common | >5 | - | - | 2.26 (OR) |
| Paresthesia | - | - | - | - | - | 8.51 (OR) |
| Insomnia | - | Common | - | - | - | 10 (high dose) |
| Other | ||||||
| Fatigue | >5 | - | >5 | - | - | - |
| Hypoglycemia (in T2DM) | 7.4-10.5 | - | - | - | - | - |
OR: Odds Ratio
Table 2: Serious Adverse Events and Contraindications
| Medication | Serious Adverse Events | Contraindications/Precautions |
| Lorcaserin | Potential increased risk of cancer (reason for withdrawal)[9], valvulopathy (not significantly increased in trials)[1]. | History of hypersensitivity to lorcaserin. |
| Naltrexone-Bupropion | Suicidal thoughts and behaviors (boxed warning), seizures, increased blood pressure and heart rate[10]. | Uncontrolled hypertension, seizure disorder, use of other bupropion-containing products, chronic opioid use[10]. |
| Liraglutide | Risk of thyroid C-cell tumors (based on animal studies), pancreatitis, gallbladder disease[11]. | Personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2[11]. |
| Semaglutide | Risk of thyroid C-cell tumors, pancreatitis, gallbladder disease, diabetic retinopathy complications[12]. | Personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2[12]. |
| Orlistat | Severe liver injury (rare), kidney stones[6][13]. | Chronic malabsorption syndrome, cholestasis[13]. |
| Phentermine-Topiramate | Fetal toxicity (cleft lip/palate), increased heart rate, suicidal ideation, cognitive dysfunction[7]. | Pregnancy, glaucoma, hyperthyroidism, use of MAOIs within 14 days[7]. |
Experimental Protocols of Key Clinical Trials
Detailed methodologies of the pivotal clinical trials are crucial for interpreting the safety and efficacy data.
Lorcaserin: BLOOM and BLOSSOM Trials
The Behavioral Modification and Lorcaserin for Overweight and Obesity Management (BLOOM) and a similarly designed trial, BLOSSOM, were Phase 3, randomized, double-blind, placebo-controlled studies.[14]
-
Objective: To evaluate the safety and efficacy of lorcaserin for weight management in obese and overweight adults.[14]
-
Patient Population: The trials enrolled adults with a Body Mass Index (BMI) of 30 to 45 kg/m ² or 27 to 29.9 kg/m ² with at least one weight-related comorbidity.[15][16]
-
Intervention: Patients were randomized to receive lorcaserin 10 mg twice daily or placebo for 52 weeks, in conjunction with diet and exercise counseling.[15][16]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at least a 5% reduction in body weight, the mean change in body weight, and the proportion of patients achieving at least a 10% reduction in body weight at one year.[15][16]
-
Safety Assessments: Included monitoring of adverse events, vital signs, laboratory parameters, and serial echocardiograms to assess for cardiac valvulopathy.[15][16]
Lorcaserin: BLOOM-DM Trial
The Behavioral Modification and Lorcaserin for Obesity and Overweight Management in Diabetes Mellitus (BLOOM-DM) study was a 1-year, randomized, placebo-controlled trial.[17]
-
Objective: To assess the efficacy and safety of lorcaserin for weight loss in patients with type 2 diabetes.[17]
-
Patient Population: Enrolled patients aged 18-65 years with a BMI of 27-45 kg/m ² and type 2 diabetes treated with metformin, a sulfonylurea, or both, with an HbA1c between 7% and 10%.[17]
-
Intervention: Patients were randomized (1:1:1) to receive lorcaserin 10 mg twice daily, lorcaserin 10 mg once daily, or placebo, in addition to diet and exercise counseling.[17]
-
Primary Endpoints: The proportion of patients achieving ≥5% weight loss, the change in body weight, and the proportion of patients achieving ≥10% weight loss.
-
Safety Assessments: Included monitoring for adverse events, with a focus on hypoglycemia, and serial echocardiograms.[17]
Lorcaserin: CAMELLIA-TIMI 61 Trial
The Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) was a large-scale, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.[5]
-
Objective: To evaluate the long-term cardiovascular safety and efficacy of lorcaserin in a high-risk population.[5]
-
Patient Population: Enrolled 12,000 overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.[5]
-
Intervention: Patients were randomized to receive lorcaserin 10 mg twice daily or placebo.[5]
-
Primary Safety Outcome: A composite of cardiovascular death, myocardial infarction, or stroke (Major Adverse Cardiovascular Events - MACE).[5]
-
Primary Efficacy Outcome: A composite of MACE, heart failure, hospitalization for unstable angina, or coronary revascularization.[5]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and study designs provide a clearer understanding of the drug's action and evaluation process.
Conclusion
This comparative guide has synthesized key safety and tolerability data for lorcaserin and several alternative anti-obesity medications. The provided tables offer a clear comparison of adverse event profiles, while the detailed experimental protocols lend context to the presented data. The diagrams of the signaling pathway and a typical clinical trial workflow further elucidate the mechanistic and evaluative aspects of these therapeutic agents. It is imperative for researchers and drug development professionals to consider these comprehensive safety profiles when designing future studies and developing novel therapeutic strategies for the management of obesity. The withdrawal of lorcaserin due to a potential cancer risk underscores the critical importance of long-term safety evaluations in this field.
References
- 1. Effects of Low-Dose, Controlled-Release, Phentermine Plus Topiramate Combination on Weight and Associated Comorbidities in Overweight and Obese Adults (CONQUER): A Randomised, Placebo-Controlled, Phase 3 Trial - American College of Cardiology [acc.org]
- 2. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Design and rationale for the Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients-Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Liraglutide 3.0 mg and Intensive Behavioral Therapy (IBT) for Obesity in Primary Care: The SCALE IBT Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients - Thrombolysis in Myocardial Infarction 61 - American College of Cardiology [acc.org]
- 11. BLOOM-DM: Behavioral Modification and Lorcaserin for Overweight and Obesity Management in Diabetes Mellitus [ctv.veeva.com]
- 12. Safety and efficacy of lorcaserin: a combined analysis of the BLOOM and BLOSSOM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 17. timi.org [timi.org]
Safety Operating Guide
Proper Disposal of Lorcaserin Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of lorcaserin (B1675133) hydrochloride, a Schedule IV controlled substance. Adherence to these procedures is critical to ensure compliance with federal and state regulations, maintain laboratory safety, and prevent environmental contamination. The information herein is intended for professionals in research, scientific, and drug development settings.
Regulatory Framework
The disposal of lorcaserin hydrochloride is governed by several key regulations. The Drug Enforcement Administration (DEA) classifies lorcaserin as a Schedule IV controlled substance, meaning it has a low potential for abuse relative to substances in Schedule III.[1][2][3][4][5] This classification subjects it to specific handling and disposal requirements under the Controlled Substances Act (CSA).[4][6] The Environmental Protection Agency (EPA) also regulates pharmaceutical waste through the Resource Conservation and Recovery Act (RCRA).[6][7][8] Furthermore, state regulations may impose more stringent requirements for pharmaceutical waste disposal.[7][9]
It is important to note that in February 2020, the U.S. Food and Drug Administration (FDA) requested the voluntary withdrawal of lorcaserin (marketed as Belviq and Belviq XR) from the market due to an increased occurrence of cancer observed in a clinical trial.[3][10] While the FDA provided disposal instructions for patients, these are not appropriate for laboratory settings, which must comply with stricter DEA and EPA regulations for controlled substances.[3][10]
Core Disposal Principles for Controlled Substances
The primary principle for the disposal of controlled substances like this compound is that they must be rendered "non-retrievable."[9] This means the substance cannot be transformed back into a physical or chemical state that would allow it to be abused.[9] Common disposal methods such as flushing, sewering, or discarding in regular trash are unacceptable for laboratory settings.[8][11][12]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines the mandatory steps for the proper disposal of this compound from a research or laboratory facility.
1. Segregation and Labeling:
-
Immediately segregate any expired, unwanted, or non-spec an this compound from active stock.
-
Clearly label the segregated material for disposal. Use labels such as "WASTE," "EXPIRED," or "FOR DISPOSAL."
-
Store the segregated waste material in a securely locked cabinet or safe, maintaining the same security level as active controlled substance inventory.[11]
2. Record Keeping:
-
Meticulously document all disposal activities in a dedicated logbook.
-
The log should include the drug name (this compound), formulation, quantity, date of disposal, and the signatures of at least two authorized employees who witnessed the disposal process.[9][11]
-
Maintain these records for a minimum of two years, or as required by state law, and have them readily available for any DEA inspections.[9]
3. Authorized Disposal Methods:
-
Reverse Distributor: The preferred and most compliant method for disposing of controlled substances from a laboratory is through a DEA-registered reverse distributor.[11][13]
-
On-site Destruction: While less common for laboratories, on-site destruction may be an option if conducted in accordance with DEA regulations. This process must be witnessed by two authorized employees and must render the substance non-retrievable.[9] Given the complexities and potential for non-compliance, the use of a reverse distributor is strongly recommended.
4. Disposal of "Non-Recoverable" Waste:
-
Residual amounts of this compound that are "non-recoverable" (i.e., cannot be drawn from a vial with a syringe) may remain in empty containers.[11]
-
These empty containers can typically be disposed of in a biohazard sharps container.[11]
-
The disposal of the empty container should be documented in the usage log, zeroing out the container's balance.[11][13]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods in a laboratory setting:
-
Flushing down a toilet or drain.[8]
-
Placement in regular laboratory or household trash.[3]
-
Mixing with cat litter or coffee grounds (this method is for household disposal and is not compliant for DEA registrants).[10][11]
-
Disposal in a sharps container if the substance is recoverable.[11]
Data Presentation
| Parameter | Specification | Regulatory Body |
| DEA Schedule | Schedule IV | DEA |
| Disposal Standard | Non-retrievable | DEA |
| Primary Disposal Method | Reverse Distributor | DEA |
| Record Keeping | Required (2-person witness signature) | DEA |
| Prohibited Actions | Sewering, Trash Disposal | EPA, DEA |
Disposal Workflow Diagram
Caption: Logical workflow for the compliant disposal of this compound in a laboratory setting.
References
- 1. Federal Register :: Schedules of Controlled Substances: Placement of Lorcaserin Into Schedule IV [federalregister.gov]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of Lorcaserin Into Schedule IV [federalregister.gov]
- 3. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DEA Proposes Controlling Lorcaserin in Schedule IV [thefdalawblog.com]
- 5. govinfo.gov [govinfo.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. fda.gov [fda.gov]
- 11. research-compliance.umich.edu [research-compliance.umich.edu]
- 12. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 13. unthsc.edu [unthsc.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Lorcaserin Hydrochloride
FOR IMMEDIATE IMPLEMENTATION BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Lorcaserin hydrochloride in a laboratory setting. Adherence to these protocols is essential to mitigate risks associated with this compound.
Immediate Safety Concerns: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and is suspected of causing cancer.[1] The U.S. Food and Drug Administration (FDA) has requested the withdrawal of Lorcaserin from the market due to an observed increased risk of cancer. This underscores the importance of stringent safety measures during any laboratory work involving this compound. Occupational exposure can occur through inhalation and skin contact.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, a multi-layered approach to PPE is mandatory. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove in case of contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-linting material. | Protects the wearer's clothing and skin from contamination and minimizes the spread of the compound. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects the eyes from dust, splashes, and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a containment system. | Prevents inhalation of the powdered compound, which is a primary route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area with appropriate engineering controls.
3.1. Engineering Controls:
-
Containment: All work with powdered this compound should be performed within a certified chemical fume hood, glove box, or other ventilated containment enclosure.[3]
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particles.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning work, ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the powdered compound within the containment enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the powdered this compound slowly to minimize aerosolization.
-
Keep containers closed whenever possible.
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of all PPE as outlined in the disposal plan.
-
Wash hands and arms thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, gowns, absorbent paper, and weighing boats, must be considered hazardous waste.
-
Segregate this waste from general laboratory trash.
4.2. Step-by-Step Disposal Protocol:
-
Containment of Solid Waste:
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container. The container should be marked as "Hazardous Waste: Contains this compound (Carcinogen)."
-
-
Disposal of Unused Compound:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
It must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol) to remove the compound, followed by washing with soap and water. The initial solvent rinse must be collected and disposed of as hazardous waste.
-
-
Waste Pickup:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures: Preparedness is Key
5.1. Spills:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
Wipe the area clean with a suitable decontaminating solution.
-
Collect all cleanup materials in a hazardous waste container.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for hazardous material spills.
-
5.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
